molecular formula C10H12O3 B082166 2-Phenoxybutanoic acid CAS No. 13794-14-4

2-Phenoxybutanoic acid

Cat. No.: B082166
CAS No.: 13794-14-4
M. Wt: 180.2 g/mol
InChI Key: TVSPPYGAFOVROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxybutanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSPPYGAFOVROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871223
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13794-14-4
Record name 2-Phenoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybutanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological relevance of 2-Phenoxybutanoic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Chemical Identity and Structure

This compound, also known as 2-phenoxybutyric acid, is an aromatic carboxylic acid. Its structure features a phenoxy group attached to the alpha-carbon of butanoic acid.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-Phenoxybutyric acid, α-Phenoxybutyric acid[2][3]
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
CAS Number 13794-14-4[1][2][3]
InChI InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)[1][2][3]
InChIKey TVSPPYGAFOVROT-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CCC(C(=O)O)OC1=CC=CC=C1

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes computed and experimental data where available.

PropertyValueData TypeSource
XLogP3-AA 2.4ComputedPubChem[1]
Hydrogen Bond Donor Count 1ComputedPubChem[1]
Hydrogen Bond Acceptor Count 3ComputedPubChem[1]
Rotatable Bond Count 4ComputedPubChem[1]
Topological Polar Surface Area 46.5 ŲComputedPubChem[1]
Kovats Retention Index 1450 (Standard non-polar)ExperimentalNIST[1]

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural confirmation and characterization of this compound.

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available, providing information on the fragmentation pattern and molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: Gas-phase IR spectra are available, which can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments are not detailed in the available literature, 13C NMR spectra have been referenced, which would be instrumental in confirming the carbon skeleton of the molecule.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-phenoxyalkanoic acids is via a Williamson ether synthesis followed by ester hydrolysis. The following is a representative protocol adapted from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

  • To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for approximately 15-30 minutes.

  • Add ethyl 2-bromobutanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of approximately 2, which will precipitate the this compound product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Characterization Methods
  • Purity and Identity Confirmation: The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC). The identity can be confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with expected values.

  • Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus to assess the purity of the crystalline product.

Biological Activity and Potential Signaling Pathway Involvement

While research on this compound itself is limited, derivatives of this scaffold have shown significant biological activity.

Endothelin Receptor Antagonism

A study on a series of phenoxybutanoic acid derivatives revealed their potential as potent endothelin (ET) receptor antagonists.[4] Specifically, certain derivatives demonstrated selective antagonism for the endothelin A (ETA) receptor with nanomolar IC50 values.[4]

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. Overactivation of the ET-1/ETA receptor pathway is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).

Derivatives of this compound have been shown to be effective in relieving hypoxia-induced pulmonary arterial hypertension in preclinical models, suggesting that this chemical scaffold may be a promising starting point for the development of novel therapeutics for cardiovascular diseases.[4]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard precautionary statements (P261, P264, P280, etc.) should be followed when handling this compound.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Phenol Phenol Reaction1 Reflux Phenol->Reaction1 Base K2CO3 Base->Reaction1 Solvent1 Aprotic Solvent Solvent1->Reaction1 Ester_Bromide Ethyl 2-Bromobutanoate Ester_Bromide->Reaction1 Intermediate Ethyl 2-Phenoxybutanoate (Crude) Reaction2 Reflux Intermediate->Reaction2 Reaction1->Intermediate Base2 NaOH (aq) Base2->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Final_Product This compound Acidification Acidification (HCl) Acidification->Final_Product Reaction2->Acidification Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates Response Vasoconstriction & Cell Proliferation ETAR->Response Leads to Compound This compound Derivative Compound->ETAR Antagonizes/Blocks

References

An In-depth Technical Guide to the Synthesis of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-phenoxybutanoic acid, a valuable building block in the development of various pharmaceutical agents. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Pathways

The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis . This robust reaction involves the formation of an ether linkage through the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this typically involves the reaction of sodium phenoxide with a 2-halobutanoic acid derivative, followed by hydrolysis.

An alternative approach involves the direct coupling of a phenol with a 2-halobutanoic acid, though this often requires harsher conditions or specialized catalysts. For the purposes of this guide, we will focus on the more common and versatile two-step Williamson ether synthesis approach.

Pathway 1: Williamson Ether Synthesis via Ester Intermediate

This pathway is a two-step process:

  • Ether Formation: Reaction of sodium phenoxide with an ethyl 2-bromobutanoate to form ethyl 2-phenoxybutanoate.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

This method is often preferred due to the ready availability of the starting materials and the generally high yields achieved.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway for this compound.

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureYield
1. Ether Formation Phenol, Ethyl 2-bromobutanoateSodium Hydroxide (NaOH)Ethanol4-6 hoursReflux~85-95%
2. Hydrolysis Ethyl 2-phenoxybutanoateSodium Hydroxide (NaOH)Ethanol/Water2-4 hoursReflux>95%

Detailed Experimental Protocols

Pathway 1: Williamson Ether Synthesis and Hydrolysis

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

This procedure details the formation of the ether linkage between phenol and ethyl 2-bromobutanoate.

Materials:

  • Phenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Ethyl 2-bromobutanoate (1.05 eq)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in anhydrous ethanol with stirring.

  • To this solution, add phenol and stir until a clear solution of sodium phenoxide is formed.

  • Slowly add ethyl 2-bromobutanoate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the sodium bromide precipitate.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate. This crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Phenoxybutanoate to this compound

This procedure describes the conversion of the intermediate ester to the final carboxylic acid.

Materials:

  • Crude Ethyl 2-phenoxybutanoate (from Step 1)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and water.

  • Add sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or toluene.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway phenol Phenol na_phenoxide Sodium Phenoxide phenol->na_phenoxide Ethanol naoh1 NaOH naoh1->na_phenoxide Et_2_phenoxybutanoate Ethyl 2-phenoxybutanoate na_phenoxide->Et_2_phenoxybutanoate Et_2_bromobutanoate Ethyl 2-bromobutanoate Et_2_bromobutanoate->Et_2_phenoxybutanoate Ethanol, Reflux final_product This compound Et_2_phenoxybutanoate->final_product 1. Hydrolysis (Ethanol/Water, Reflux) 2. Acidification naoh2 NaOH, H2O naoh2->final_product hcl HCl (acidification) hcl->final_product

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Prepare Sodium Phenoxide (Phenol + NaOH in Ethanol) start->step1 step2 Add Ethyl 2-bromobutanoate step1->step2 step3 Reflux (4-6h) step2->step3 step4 Workup 1: Filter, Evaporate Solvent step3->step4 intermediate Crude Ethyl 2-phenoxybutanoate step4->intermediate step5 Hydrolysis (NaOH, Ethanol/H2O, Reflux 2-4h) intermediate->step5 step6 Workup 2: Cool, Acidify (HCl) step5->step6 step7 Filter and Wash step6->step7 purification Recrystallization step7->purification end Pure this compound purification->end

Caption: Laboratory Workflow for this compound Synthesis.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenoxybutanoic acid. It includes tabulated summaries of quantitative data, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities associated with its derivatives. Visualizations of key workflows and a relevant signaling pathway are provided to support the understanding of its synthesis and potential therapeutic applications.

Compound Identification and Core Properties

This compound, also known as 2-phenoxybutyric acid, is an aromatic carboxylic acid. Its structure consists of a phenoxy group attached to a butanoic acid backbone at the alpha-carbon. This compound serves as a valuable building block in organic synthesis.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 2-Phenoxybutyric acid[1]
CAS Number 13794-14-4[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Canonical SMILES CCC(C(=O)O)OC1=CC=CC=C1[1]
InChIKey TVSPPYGAFOVROT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key experimental and computed data.

PropertyValueTypeSource
Melting Point Data not availableExperimental-
Boiling Point Data not availableExperimental-
Water Solubility log₁₀WS = -2.06Computed
Octanol/Water Partition Coefficient (logP) 2.4Computed[1]
pKa Data not available--
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 3Computed[2]
Topological Polar Surface Area 46.5 ŲComputed[2][3]
Kovats Retention Index 1450 (Standard non-polar column)Experimental[1]

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Available data includes:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available and provide information on the proton environment within the molecule.

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic absorptions for the carboxylic acid and ether functional groups.[1]

Experimental Protocols

Representative Synthesis of this compound

A common and effective method for synthesizing 2-phenoxyalkanoic acids is a two-step process involving a Williamson ether synthesis followed by alkaline hydrolysis of the resulting ester.[4][5]

Step 1: Williamson Ether Synthesis of Ethyl 2-Phenoxybutanoate

  • Preparation: To a round-bottom flask containing a suitable solvent (e.g., anhydrous acetone or DMF), add phenol (1.0 equivalent) and a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkyl Halide: Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate.

Step 2: Alkaline Hydrolysis to this compound

  • Hydrolysis Setup: In a round-bottom flask, dissolve the crude ethyl 2-phenoxybutanoate from the previous step in ethanol. Add an aqueous solution of sodium hydroxide (10%, 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. This will cause the this compound to precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Alkaline Hydrolysis Reactants Phenol + Ethyl 2-bromobutanoate + Base (K₂CO₃) Reflux Reflux in Acetone (12-18h) Reactants->Reflux Reaction Workup1 Filter & Concentrate Reflux->Workup1 Cooling Intermediate Crude Ethyl 2-Phenoxybutanoate Workup1->Intermediate Hydrolysis Reflux with NaOH in Ethanol (2-4h) Intermediate->Hydrolysis Acidify Acidify with HCl to pH 2 Hydrolysis->Acidify Work-up Purify Filter, Wash & Dry Acidify->Purify Precipitation FinalProduct Pure 2-Phenoxybutanoic Acid Purify->FinalProduct

Diagram 1: Representative two-step synthesis of this compound.
Workflow for Product Characterization

Following synthesis and purification, a standard workflow is employed to confirm the identity and purity of the final compound.

G cluster_analysis Structural & Purity Analysis Crude Crude Synthesized Product Purify Purification (e.g., Recrystallization) Crude->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR Purity Purity Check (HPLC or TLC) Purify->Purity Final Confirmed Pure Product NMR->Final MS->Final IR->Final Purity->Final

Diagram 2: General workflow for the characterization of synthesized compounds.

Biological Activity of Derivatives and Associated Signaling Pathways

While specific biological data for this compound is limited, its derivatives have been synthesized and investigated for therapeutic potential. Notably, a series of phenoxybutanoic acid derivatives have shown significant activity as antagonists of the endothelin (ET) receptor, with some exhibiting high selectivity for the ETₐ subtype.[6] These derivatives have demonstrated antihypertensive effects in preclinical models.[6]

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors: ETₐ and ETₑ.[7][8]

  • ETₐ Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to prolonged vasoconstriction.[9][10]

  • ETₑ Receptors: Found on endothelial cells, their activation can lead to vasodilation via nitric oxide release, and they also function as clearance receptors for circulating ET-1.[8]

Selective ETₐ antagonists, such as the derivatives of phenoxybutanoic acid, block the vasoconstrictive signaling pathway mediated by ET-1, making them promising candidates for treating conditions like pulmonary arterial hypertension.[6][8]

G cluster_downstream Downstream Signaling ET1 Endothelin-1 (ET-1) ETA ETₐ Receptor (on Smooth Muscle) ET1->ETA binds ETB ETₑ Receptor (on Endothelium) ET1->ETB binds Gq11 Gq/11 Protein Activation ETA->Gq11 activates NO Nitric Oxide (NO) Release ETB->NO stimulates Antagonist Phenoxybutanoic Acid Derivative (Antagonist) Antagonist->ETA blocks PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 VasoC Vasoconstriction & Cell Proliferation Ca2->VasoC VasoD Vasodilation NO->VasoD

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Phenoxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyalkanoic acid scaffold, a seemingly simple chemical motif, holds a rich history that has given rise to compounds with remarkably diverse biological activities. From its early beginnings in agriculture to its current exploration in therapeutic medicine, the journey of these molecules offers valuable insights into the process of drug discovery and development. This technical guide delves into the core of this history, with a particular focus on the emergence and evolution of phenoxybutanoic acid derivatives. We will explore their initial discovery, the key experiments that elucidated their potential, and the signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only historical context but also detailed experimental methodologies and structured data to inform future research and development endeavors.

A Herbicidal Heritage: The Genesis of Phenoxyalkanoic Acids

The story of phenoxybutanoic acid derivatives is intrinsically linked to the discovery of their shorter-chain cousins, the phenoxyacetic acids. The 1940s marked a pivotal moment in agricultural science with the independent and near-simultaneous discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) by several groups in the United Kingdom and the United States, a process shrouded in wartime secrecy.[1][2][3] These compounds were found to be potent and selective herbicides, capable of killing broadleaf weeds without harming cereal crops.[1][4] This discovery revolutionized agriculture and marked the beginning of the era of synthetic herbicides.[3]

The mechanism of action of these early phenoxyacetic acids was found to be mimicry of the natural plant growth hormone auxin.[4][5] At high concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to their demise.[1] The initial synthesis of these compounds was relatively straightforward, often involving the reaction of a substituted phenol with a haloacetic acid in the presence of a base.[6]

This herbicidal background laid the crucial groundwork for the exploration of other phenoxyalkanoic acids, including those with longer alkyl chains like phenoxybutanoic acid. While the initial focus was on agricultural applications, the inherent bioactivity of this chemical class spurred investigations into their potential in other biological systems.

From Weeds to Wellness: The Therapeutic Emergence of Phenoxybutanoic Acid Derivatives

While the herbicidal properties of phenoxyacetic acids were being extensively explored, researchers began to investigate the effects of modifying the alkanoic acid chain length. This led to the synthesis and study of phenoxypropanoic and phenoxybutanoic acids. It was discovered that the biological activity of these compounds could be dramatically altered by these modifications, shifting their applications from agriculture to medicine.

A significant breakthrough in the therapeutic application of phenoxybutanoic acid derivatives came with the discovery of their potent activity as endothelin receptor antagonists.[7] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[4][8] The discovery that certain phenoxybutanoic acid derivatives could block the action of ET-1 opened up a new avenue for the development of antihypertensive agents.[7]

Simultaneously, research into structurally related phenoxyacetic acid derivatives uncovered their potential as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10] The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[11][12]

These parallel discoveries highlighted the remarkable versatility of the phenoxyalkanoic acid scaffold and solidified its importance in modern drug discovery.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for the biological activity of representative phenoxybutanoic and phenoxyacetic acid derivatives as endothelin receptor antagonists and COX-2 inhibitors, respectively.

Table 1: Endothelin Receptor Antagonistic Activity of Phenoxybutanoic Acid Derivatives

CompoundTarget ReceptorIC50 (nM)Reference CompoundIC50 (nM)
6eETananomolarBQ123-
6gETa-BQ123-

Note: Specific IC50 value for 6e was described as "nanomolar" in the source material. Further details were not provided. The activity of 6g was noted as significant but a specific IC50 was not given.[7]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5d-0.06 - 0.09-
5e-0.06 - 0.09-
5f-0.06 - 0.09-
7b-0.06 - 0.09-
10c-0.06 - 0.09-
10d-0.06 - 0.09-
10e-0.06 - 0.09-
10f-0.06 - 0.09-
Celecoxib (Reference)-0.05-

Note: The source material provided a range for the IC50 values of the most active compounds.[9][10]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development and characterization of phenoxybutanoic and phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Derivatives for COX-2 Inhibition

This protocol describes a general method for the synthesis of phenoxyacetic acid hydrazone derivatives, as reported in the development of selective COX-2 inhibitors.[9]

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives

  • To a solution of the appropriate substituted phenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl phenoxyacetate derivative.

Step 2: Hydrolysis to Phenoxyacetic Acid

  • Dissolve the crude ethyl phenoxyacetate derivative in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the phenoxyacetic acid.

  • Filter the precipitate, wash with water, and dry to obtain the desired phenoxyacetic acid.

Step 3: Synthesis of Hydrazone Derivatives

  • To a solution of the phenoxyacetic acid (1 equivalent) in ethanol, add the desired hydrazide (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the final hydrazone derivative.

  • Purify the product by recrystallization if necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[9][13]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compound or a vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin at a high concentration).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Assay for Endothelin Receptor Antagonistic Activity

This protocol describes a functional assay to evaluate the antagonistic activity of compounds on endothelin-1 induced contraction of rat thoracic aortic rings.[7]

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Endothelin-1 (ET-1)

  • Test compounds

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rats and carefully dissect the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the solution being changed every 15 minutes.

  • After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue.

  • Wash the rings and allow them to return to the baseline tension.

  • Pre-incubate the aortic rings with various concentrations of the test compound or vehicle for a specific period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve for ET-1 by adding it to the organ bath in a stepwise manner.

  • Record the contractile responses isometrically.

  • Analyze the data to determine the effect of the test compound on the ET-1-induced contraction. The antagonistic potency can be expressed as a pA2 value or as the concentration of the antagonist that causes a certain fold shift in the EC50 of ET-1.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxybutanoic and phenoxyacetic acid derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors, ETA and ETB.[4] The binding of ET-1 to these receptors, primarily the ETA receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. Phenoxybutanoic acid-based antagonists block this interaction, leading to vasodilation.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETaR ETA Receptor ET1->ETaR Binds Gq Gq Protein ETaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Antagonist Phenoxybutanoic Acid Antagonist Antagonist->ETaR Blocks

Endothelin receptor signaling pathway and antagonist action.
COX-2 Inflammatory Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors, including certain phenoxyacetic acid derivatives, block this pathway.

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces expression of Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Liberated by PLA2 Phospholipase A₂ (PLA₂) PLA2->Arachidonic_Acid Catalyzes Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate COX2_Inhibitor Phenoxyacetic Acid COX-2 Inhibitor COX2_Inhibitor->COX2 Inhibits

COX-2 inflammatory pathway and inhibitor action.
Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel phenoxyalkanoic acid derivatives.

Experimental_Workflow Synthesis Synthesis of Phenoxyalkanoic Acid Derivatives Purification Purification and Characterization (e.g., NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Identification->In_Vivo_Testing ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Testing->ADMET_Studies Preclinical_Candidate Preclinical Candidate Selection ADMET_Studies->Preclinical_Candidate

A generalized workflow for drug discovery.

Conclusion and Future Directions

The journey of phenoxybutanoic acid derivatives, from their conceptual roots in the herbicidal phenoxyacetic acids to their current status as promising therapeutic scaffolds, is a testament to the power of chemical modification and the serendipitous nature of drug discovery. The ability of this simple chemical backbone to yield compounds with such diverse and potent biological activities, including endothelin receptor antagonism and COX-2 inhibition, underscores its significance as a privileged structure in medicinal chemistry.

The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers working in this area. The signaling pathway diagrams offer a visual representation of the mechanisms through which these compounds exert their effects, providing a framework for further investigation and the design of new, more potent, and selective molecules.

Future research in this field is likely to focus on several key areas:

  • Expansion of Therapeutic Applications: The inherent versatility of the phenoxybutanoic acid scaffold suggests that its therapeutic potential may extend beyond cardiovascular and inflammatory diseases. Further screening and derivatization could uncover novel activities in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: While potent in vitro activity has been demonstrated, further optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will be crucial for the successful clinical development of these compounds.

  • Elucidation of Novel Mechanisms of Action: As new derivatives are synthesized and tested, it is possible that they will be found to interact with novel biological targets, further expanding our understanding of the therapeutic potential of this chemical class.

References

Spectroscopic Profile of 2-Phenoxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Phenoxybutanoic acid (also known as 2-phenoxybutyric acid). This document is intended to be a core resource for the identification and characterization of this compound, presenting key data from mass spectrometry and infrared spectroscopy. Detailed experimental protocols for common spectroscopic techniques are also provided to support researchers in their analytical workflows.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST).[1] The key absorption bands are summarized in the table below. These bands are characteristic of the functional groups present in the molecule, including the carboxylic acid O-H and C=O stretches, the C-O ether linkage, and the aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)Assignment
~3570 (broad)O-H stretch (carboxylic acid)
~3070C-H stretch (aromatic)
~2980, ~2940C-H stretch (aliphatic)
~1760C=O stretch (carboxylic acid)
~1600, ~1490C=C stretch (aromatic ring)
~1240C-O stretch (ether)
~1170C-O stretch (carboxylic acid)
~750, ~690C-H bend (aromatic)

Note: The exact positions of IR peaks can vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The mass-to-charge ratios (m/z) of the most significant fragments are listed below. The molecular ion peak [M]⁺ is expected at m/z 180, corresponding to the molecular weight of the compound (C₁₀H₁₂O₃).

m/zRelative Intensity (%)Proposed Fragment Ion
180Moderate[M]⁺
107High[C₇H₇O]⁺
94High[C₆H₅OH]⁺•
77High[C₆H₅]⁺
71Moderate[C₄H₇O]⁺
43High[C₂H₃O]⁺ or [C₃H₇]⁺

Note: Relative intensities are approximate and can vary between different mass spectrometers.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pure Compound (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution IR IR Spectroscopy Compound->IR Neat or in Solution MS Mass Spectrometry Compound->MS Direct Infusion or GC/LC Inlet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR For NMR ProcessSpectra Process Raw Data (Baseline Correction, Peak Picking) NMR->ProcessSpectra IR->ProcessSpectra MS->ProcessSpectra InterpretData Spectral Interpretation (Functional Group & Fragment Analysis) ProcessSpectra->InterpretData StructureElucidation Structure Elucidation & Confirmation InterpretData->StructureElucidation

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • The number of scans should be sufficient to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using Attenuated Total Reflectance (ATR):

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For a solid, non-volatile compound, a common approach is direct infusion electrospray ionization or analysis via a solid probe with electron ionization:

  • Sample Preparation (Direct Infusion): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, typically via a heated solid probe.

    • Bombard the sample with a beam of electrons (commonly at 70 eV) to induce ionization and fragmentation.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenoxybutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the mechanism of action of 2-phenoxybutanoic acid is limited. This guide provides an in-depth analysis of the primary mechanisms of action identified for its closely related derivatives, which are potent modulators of critical signaling pathways in cardiovascular and metabolic diseases. The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Derivatives of this compound have been primarily characterized as potent antagonists of the endothelin receptors and as agonists of peroxisome proliferator-activated receptors (PPARs). These two distinct mechanisms highlight the therapeutic potential of this class of compounds in a range of pathologies.

Endothelin Receptor Antagonism

A significant body of research has focused on the synthesis and evaluation of phenoxybutanoic acid derivatives as antagonists of endothelin (ET) receptors, particularly the ET-A receptor subtype.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3] By blocking the binding of ET-1 to its receptors, these compounds can mitigate its pathological effects.

The endothelin signaling cascade is initiated by the binding of endothelin peptides to their G protein-coupled receptors (GPCRs), EDNRA and EDNRB.[4] Activation of EDNRA, in particular, leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in vasoconstriction, cell proliferation, and inflammation.[5][6][7] Phenoxybutanoic acid derivatives act by competitively inhibiting the binding of ET-1 to these receptors, thereby blocking the downstream signaling cascade.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR PBA_Derivative 2-Phenoxybutanoic Acid Derivative PBA_Derivative->ETAR Antagonism Gq Gαq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Endothelin-A Receptor Antagonism by this compound Derivatives.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Structurally related compounds, such as 2-aryloxy-3-phenyl-propanoic acids, have been identified as dual agonists for PPARα and PPARγ. PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[8] Agonism of PPARs is a key mechanism for treating metabolic disorders like dyslipidemia and type 2 diabetes.

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR).[9] Upon ligand binding, this complex undergoes a conformational change and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, oxidation, and adipogenesis.[10][11] For instance, PPARα activation primarily upregulates genes for fatty acid oxidation, while PPARγ activation promotes adipocyte differentiation and glucose uptake.[8][10]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBA_Derivative 2-Phenoxybutanoic Acid Derivative (Ligand) PPAR PPAR PBA_Derivative->PPAR Binds PPAR_RXR_inactive PPAR-RXR Heterodimer PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active Activated PPA-RXR Complex PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., Fatty Acid Metabolism) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Protein Protein Synthesis & Metabolic Effects mRNA->Protein Translation

PPAR Agonism by this compound Derivatives.

Quantitative Data

The following table summarizes the quantitative data for the biological activity of representative derivatives.

Compound IDTargetAssay TypePotency (IC50/EC50)SelectivityReference
6e ET-A ReceptorBinding AffinityNanomolar IC50Selective for ET-A[1]
6g Endothelin ReceptorsFunctional AntagonismSignificant Activity-[1]
5c PPARα / PPARδDual Agonist8 nM / 5 nM (EC50)>300-fold vs PPARγ[12]
GW 7647 PPARαAgonist6 nM (EC50)Selective for PPARα[13]
Fenofibrate PPARαAgonist30 µM (EC50)Selective for PPARα[14]

Experimental Protocols

Endothelin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the endothelin receptor.

Receptor_Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., A10 cell membranes) setup 2. Assay Setup (96-well plate) - Total Binding (Radioligand) - Non-specific Binding (+ excess cold ligand) - Competition (Radioligand + Test Compound) prep->setup incubation 3. Incubation (Allow binding to reach equilibrium) setup->incubation filtration 4. Filtration (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Workflow for an Endothelin Receptor Binding Assay.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing endothelin receptors (e.g., rat aortic smooth muscle A10 cells).[15]

  • Assay Incubation: In a multi-well plate, the receptor preparation is incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled test compound (phenoxybutanoic acid derivative).[15][16][17]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[18]

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

PPAR Activation Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the activation of PPARs by a test compound.[19][20][21]

PPAR_Assay_Workflow transfection 1. Cell Transfection (Host cells with PPAR expression vector & PPRE-luciferase reporter) plating 2. Cell Plating (Plate transfected cells in 96-well plates) transfection->plating treatment 3. Compound Treatment (Incubate cells with test compound) plating->treatment lysis 4. Cell Lysis (Release cellular contents) treatment->lysis luciferase_reaction 5. Luciferase Reaction (Add luciferase substrate) lysis->luciferase_reaction measurement 6. Luminescence Measurement (Quantify light output) luciferase_reaction->measurement analysis 7. Data Analysis (Determine EC50) measurement->analysis

Workflow for a PPAR Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection: A suitable host cell line (e.g., HEK293 or COS-7) is co-transfected with an expression vector for the desired PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[20][22]

  • Compound Incubation: The transfected cells are incubated with various concentrations of the test compound.

  • Cell Lysis: After the incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[19]

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the PPAR. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the luminescence against the compound concentration.[19][23]

References

Solubility and stability of 2-Phenoxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Due to the limited availability of public data for this specific molecule, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar carboxylic acids. The guide includes illustrative data presented in structured tables and detailed workflows visualized with Graphviz diagrams to aid researchers in designing and executing their own studies. The primary stability concerns, including hydrolysis, thermal decomposition, and photodegradation, are addressed through forced degradation study protocols compliant with ICH guidelines.

Introduction

This compound (CAS No. 13794-14-4) is a carboxylic acid derivative with a phenoxy group at the alpha position.[1] Its structural features make it a valuable building block in organic synthesis. Understanding its solubility and stability is critical for its effective use in drug development, formulation, and manufacturing processes. Poor solubility can impact bioavailability, while instability can lead to degradation, affecting potency and safety. This guide provides the necessary theoretical and practical framework for a thorough evaluation of these key physicochemical properties.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃PubChem[1]
Molecular Weight180.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
InChIKeyTVSPPYGAFOVROT-UHFFFAOYSA-NPubChem[1]
SMILESCCC(C(=O)O)OC1=CC=CC=C1PubChem[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following section details a protocol for determining the solubility of this compound in various solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results should be presented.

SolventSolubility ClassificationIllustrative Solubility (g/L) at 25°C
WaterSparingly soluble~ 0.5
EthanolSoluble> 30
MethanolSoluble> 30
AcetoneVery Soluble> 100
DichloromethaneVery Soluble> 100
Dimethyl Sulfoxide (DMSO)Very Soluble> 100
n-HexaneInsoluble< 0.1
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC with UV detector or other suitable quantitative method

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in g/L or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to vials with known solvent volumes prep2 Seal vials prep1->prep2 equil1 Agitate on orbital shaker at constant temperature (24-48h) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Filter supernatant (0.45 µm filter) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify concentration by HPLC-UV analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Workflow for Equilibrium Solubility Determination

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[2][3][4]

The following table provides an example of how to present the results of a forced degradation study. The percentage of degradation is hypothetical.

Stress ConditionTimeIllustrative % DegradationMajor Degradation Products
0.1 M HCl (aq)24 h at 60°C~ 5%Hydrolysis Product A
0.1 M NaOH (aq)8 h at 60°C~ 15%Hydrolysis Product B
3% H₂O₂ (aq)24 h at RT~ 10%Oxidative Product C
Thermal (Solid)48 h at 80°C< 2%None Detected
Photolytic (Solid)ICH Q1B~ 8%Photodegradant D
Experimental Protocols for Forced Degradation

A general protocol for conducting forced degradation studies is outlined below. A validated stability-indicating HPLC method is required for the analysis of the stressed samples.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Water

  • Heating block or water bath

  • pH meter

  • HPLC system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours.[5] Withdraw samples at appropriate time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours. Withdraw samples at appropriate time points, neutralize with HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis: Dissolve a known amount of this compound in water and heat as described above.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Dissolve this compound in 0.1M HCl, 0.1M NaOH, and Water stress1 Heat solutions at 60-80°C prep1->stress1 stress2 Withdraw samples at defined time points stress1->stress2 analysis1 Neutralize acid/base samples stress2->analysis1 analysis2 Dilute samples analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC analysis2->analysis3 G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep1 Prepare solid and solution samples of this compound prep2 Prepare dark control samples (wrapped in foil) prep1->prep2 exp1 Expose samples and controls in a photostability chamber prep2->exp1 exp2 Monitor light exposure (1.2 million lux hours and 200 Wh/m²) exp1->exp2 analysis1 Dissolve solid samples exp2->analysis1 analysis2 Analyze all samples by stability-indicating HPLC analysis1->analysis2 analysis3 Compare exposed vs. dark control samples analysis2->analysis3

References

Methodological & Application

Application Notes and Protocols: 2-Phenoxybutanoic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybutanoic acid is a member of the phenoxyalkanoic acid class of compounds, which are recognized as synthetic auxins.[1][2] These synthetic auxins mimic the physiological effects of the natural plant hormone indole-3-acetic acid (IAA).[2] The biological activity of phenoxyalkanoic acids is concentration-dependent. At high concentrations, they are effective as herbicides, particularly against broadleaf weeds, by inducing uncontrolled and unsustainable growth.[1][3] Conversely, at low concentrations, they can serve as plant growth regulators, promoting desirable physiological responses such as root initiation, fruit set, and overall growth enhancement.[4]

These application notes provide a comprehensive overview of the use of this compound as a plant growth regulator, including its mechanism of action, potential applications, and detailed experimental protocols. Due to the limited availability of public data on the specific use of this compound for growth promotion, the quantitative data and protocols presented herein are based on established principles for closely related synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Indole-3-butyric acid (IBA), and Naphthaleneacetic acid (NAA). Researchers should consider the provided concentration ranges as a starting point for optimization in their specific plant species and experimental conditions.

Mechanism of Action: Synthetic Auxin Mimicry

The primary mechanism of action of this compound as a plant growth regulator is through its function as a synthetic auxin. It mimics the action of endogenous IAA, a critical hormone that regulates various aspects of plant growth and development.[2]

At the molecular level, synthetic auxins like this compound bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their transcription. The resulting changes in gene expression lead to various physiological responses, such as cell elongation, division, and differentiation.[5][6]

AuxinSignalingPathway Auxin This compound (Auxin Mimic) SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 Binds to and activates AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets for ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to GeneExpression Gene Expression ARE->GeneExpression Activates Response Physiological Response (e.g., Cell Elongation, Rooting) GeneExpression->Response

Potential Applications

Based on the known effects of synthetic auxins, this compound can be investigated for the following applications in plant research and development:

  • Promotion of Adventitious Rooting: Stimulating root formation in stem and leaf cuttings is a common application of synthetic auxins.[7][8]

  • Enhancement of Fruit Set and Development: Application of auxins can promote fruit development and increase fruit size, particularly in species prone to poor fruit set.[9][10]

  • Improvement of Overall Plant Growth and Vigor: At appropriate low concentrations, synthetic auxins can enhance vegetative growth.

  • Tissue Culture: Synthetic auxins are essential components of plant tissue culture media, where they regulate cell division, callus formation, and organogenesis.[11]

Quantitative Data

The following tables summarize suggested starting concentration ranges for this compound for various applications. These ranges are extrapolated from data for other synthetic auxins like IBA, NAA, and 2,4-D. It is crucial to perform dose-response experiments to determine the optimal concentration for the specific plant species and desired outcome.

Table 1: Suggested Concentration Ranges for Rooting Promotion in Cuttings

Plant TypeApplication MethodSuggested Concentration Range (ppm)
Herbaceous CuttingsQuick Dip (1-5 seconds)50 - 500
Semi-hardwood CuttingsQuick Dip (1-5 seconds)250 - 1000
Hardwood CuttingsQuick Dip (1-5 seconds)500 - 2000
All TypesFoliar Spray25 - 100

Data extrapolated from studies on IBA and NAA.[7][8][12]

Table 2: Suggested Concentration Ranges for Fruit Set and Development

CropApplication TimingSuggested Concentration Range (ppm)
TomatoPre-bloom to full bloom5 - 25
CitrusPost-physiological fruit drop10 - 50
AppleIn combination with gibberellins10 - 20

Data extrapolated from studies on 2,4-D and other auxins.[9][10][13]

Table 3: Suggested Concentration Ranges for Plant Tissue Culture

ApplicationPlant TypeSuggested Concentration Range (mg/L)
Callus InductionDicotyledonous0.1 - 2.0
Monocotyledonous1.0 - 5.0
Root FormationVarious0.01 - 1.0

General concentration ranges for synthetic auxins in plant tissue culture.[11][14]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound as a plant growth regulator.

Protocol for Promoting Adventitious Rooting of Cuttings

Objective: To determine the optimal concentration of this compound for stimulating root formation in stem cuttings.

Materials:

  • Stock solution of this compound (e.g., 1000 ppm in ethanol or DMSO)

  • Healthy, disease-free plant material for cuttings

  • Sterilized pruning shears or scalpel

  • Rooting medium (e.g., perlite, vermiculite, or a mixture)

  • Trays or pots for planting cuttings

  • Misting system or humidity dome

  • Distilled water

  • Ethanol or DMSO (for stock solution)

  • Beakers and graduated cylinders

  • Protective gloves and eyewear

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of working solutions of this compound by diluting the stock solution with distilled water to achieve the desired concentrations (e.g., 0, 50, 100, 250, 500 ppm).

  • Preparation of Cuttings:

    • Take 4-6 inch stem cuttings from the terminal ends of healthy shoots.

    • Make a clean, angled cut just below a node.

    • Remove the leaves from the lower half of the cutting.

    • For woody cuttings, you may lightly wound the basal end by making shallow vertical cuts.

  • Application of this compound:

    • Quick Dip Method: Dip the basal 1-2 cm of each cutting into the respective working solution for 1-5 seconds.

    • Foliar Spray Method: Plant the cuttings in the rooting medium and then apply the working solutions as a fine mist to the foliage until runoff.

  • Planting and Incubation:

    • Insert the treated cuttings into the pre-moistened rooting medium.

    • Place the trays or pots under a misting system or cover with a humidity dome to maintain high humidity.

    • Maintain appropriate temperature and light conditions for the specific plant species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 2-8 weeks, depending on the species), carefully remove the cuttings from the medium.

    • Record the percentage of cuttings that have rooted.

    • Measure the number of primary roots per cutting.

    • Measure the length of the longest root.

    • Calculate the mean and standard error for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

RootingProtocolWorkflow Start Start PrepareSolutions Prepare this compound Working Solutions Start->PrepareSolutions ApplyPGR Apply Plant Growth Regulator (Quick Dip or Foliar Spray) PrepareSolutions->ApplyPGR PrepareCuttings Prepare Plant Cuttings PrepareCuttings->ApplyPGR PlantCuttings Plant Cuttings in Rooting Medium ApplyPGR->PlantCuttings Incubate Incubate under Optimal Conditions (Humidity, Temp, Light) PlantCuttings->Incubate DataCollection Data Collection (Rooting %, Root #, Root Length) Incubate->DataCollection Analysis Statistical Analysis DataCollection->Analysis End End Analysis->End

Protocol for Enhancing Fruit Set and Development

Objective: To evaluate the effect of this compound on fruit set, retention, and size.

Materials:

  • Stock solution of this compound

  • Flowering plants of the target species grown under uniform conditions

  • Handheld or backpack sprayer

  • Distilled water

  • Wetting agent (optional, to improve spray coverage)

  • Calipers for measuring fruit diameter

  • Tags for labeling treated branches or plants

  • Protective gloves and eyewear

Procedure:

  • Preparation of Spray Solutions:

    • Prepare spray solutions of this compound at various concentrations (e.g., 0, 10, 25, 50 ppm) in distilled water.

    • A non-ionic surfactant may be added to improve adhesion to the plant surface.

  • Application:

    • Select healthy, flowering plants for the experiment.

    • Apply the spray solutions to the flowers and surrounding foliage until runoff.

    • The timing of application is critical and should be optimized for the specific crop (e.g., just before, during, or shortly after full bloom).

    • Ensure uniform coverage of the target tissues.

  • Data Collection:

    • At regular intervals after application, record the percentage of flowers that have set fruit.

    • Monitor fruit drop and calculate the percentage of fruit retention.

    • At maturity, harvest the fruits and measure their weight, diameter, and other relevant quality parameters (e.g., soluble solids content).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods to compare the different treatment groups with the control.

FruitSetProtocolWorkflow Start Start PrepareSolutions Prepare this compound Spray Solutions Start->PrepareSolutions ApplyPGR Apply Foliar Spray at Appropriate Flowering Stage PrepareSolutions->ApplyPGR SelectPlants Select Uniform Flowering Plants SelectPlants->ApplyPGR MonitorGrowth Monitor Fruit Set and Retention ApplyPGR->MonitorGrowth Harvest Harvest Mature Fruits MonitorGrowth->Harvest DataCollection Data Collection (Fruit Set %, Weight, Size) Harvest->DataCollection Analysis Statistical Analysis DataCollection->Analysis End End Analysis->End

Safety Precautions

When handling this compound and preparing solutions, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.

Conclusion

This compound, as a synthetic auxin, holds potential as a valuable tool for plant growth regulation in research and commercial applications. While specific quantitative data for its use as a growth promoter is not extensively documented, the principles governing the activity of other phenoxyalkanoic acids and synthetic auxins provide a strong foundation for its investigation. The protocols and concentration ranges provided in these application notes serve as a starting point for researchers to explore the efficacy of this compound in their specific systems. Careful optimization of concentration and application timing will be critical for achieving desired growth-promoting effects while avoiding the phytotoxicity associated with higher concentrations.

References

Application Notes and Protocols for the Quantification of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2-Phenoxybutanoic acid. The protocols detailed below are based on established techniques for structurally similar compounds and serve as a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparative Quantitative Data

The following table summarizes typical analytical performance characteristics for methods used to quantify compounds structurally related to this compound. These values can serve as a benchmark during the development and validation of a specific method for this compound.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD %)Reference
LC-MS/MS Phenoxyacetic acid (PhAA) in human urine-10 µg/L---[1]
LC-MS/MS Phenoxyacetic acid (PhAA) in human blood-6 µg/L---[1]
LC-MS/MS Phenoxy acid herbicides in water0.1 ng/mL0.01 - 0.05 µg/L-76.5 - 108.3< 13.6[2]
LC-MS/MS Phenoxy acid herbicides in kidney tissue0.02 mg/kg--82 - 933.2 - 19[3]
GC-MS Phenoxy acid herbicides in beverages0.42 - 0.50 µg/mL----[4]
GC-MS 2,4-Dichlorophenoxyacetic acid in urine/serum10 ng/mL (SIM)0.20 µg/mL (Full Scan)---[4]
HPLC-UV 2-Phenoxyethanol in lubricant formulation0.094 mg/mL0.15 mg/mL0.15 - 1.05 mg/mL99.76 - 100.03< 1[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography to separate this compound from other matrix components. The analyte is then detected and quantified by its ultraviolet (UV) absorbance. This approach is robust and suitable for the analysis of formulations and samples with relatively high concentrations of the analyte.

Experimental Protocol
  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid

    • This compound reference standard

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation (e.g., from a liquid formulation):

    • Accurately dilute a known volume or weight of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV-Vis detector.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 270 nm is a probable starting point due to the phenoxy group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

G start Sample/Standard Preparation hplc HPLC Separation (C18 Column) start->hplc Inject uv UV Detection hplc->uv data Data Acquisition and Analysis uv->data

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for accurate quantification even in complex biological matrices.[1][3]

Experimental Protocol
  • Reagents and Materials:

    • Acetonitrile and Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

    • SPE cartridges (e.g., anion exchange) or extraction solvents (e.g., ethyl acetate).

  • Standard Preparation:

    • Prepare stock and working standard solutions as described for the HPLC-UV method, but in a solvent compatible with the initial mobile phase.

    • Prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation (e.g., from plasma or urine):

    • Liquid-Liquid Extraction (LLE):

      • To 100 µL of sample, add the internal standard.

      • Acidify the sample with a small volume of formic acid.

      • Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge.[7]

      • Transfer the organic layer to a clean tube and evaporate to dryness.

      • Reconstitute the residue in the initial mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition an anion exchange SPE cartridge.

      • Load the pre-treated sample (with IS).

      • Wash the cartridge to remove interferences.

      • Elute the analyte with an appropriate solvent.[3]

      • Evaporate the eluate and reconstitute.

  • Instrumentation and LC-MS/MS Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[8]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: ESI in negative mode is expected to be optimal for a carboxylic acid.

    • MS/MS Detection (MRM):

      • Precursor Ion: [M-H]⁻ for this compound (m/z 179.07).

      • Product Ions: To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of CO2 (m/z 135.08) or cleavage of the ether bond.

  • Data Analysis:

    • Quantify the analyte by the ratio of its peak area to that of the internal standard against a calibration curve.

Workflow Diagram

G sample_prep Sample Preparation (LLE or SPE) lc_sep LC Separation (Reversed-Phase) sample_prep->lc_sep Inject ionization Electrospray Ionization (ESI-) lc_sep->ionization msms Tandem MS Detection (MRM) ionization->msms quant Quantification msms->quant

Caption: LC-MS/MS analysis workflow for this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7] Common derivatization approaches include silylation or esterification. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Protocol
  • Reagents and Materials:

    • Extraction solvent (e.g., ethyl acetate)

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Pentafluorobenzyl bromide - PFBBr)[4][7]

    • Anhydrous sodium sulfate

    • This compound reference standard and an appropriate internal standard.

  • Standard Preparation:

    • Prepare stock and working standards in a suitable organic solvent.

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction as described in the LC-MS/MS protocol.

    • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.[7]

    • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as derivatization reagents are moisture-sensitive.[7]

    • Derivatization (Silylation):

      • To the dried residue, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

      • Seal the vial and heat at 60-70°C for 30-60 minutes.[7]

      • Cool to room temperature before injection.

  • Instrumentation and GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow Diagram

G extraction Liquid-Liquid Extraction drying Evaporation to Dryness extraction->drying derivatization Chemical Derivatization (e.g., Silylation) drying->derivatization gcms GC-MS Analysis (SIM or Full Scan) derivatization->gcms Inject quant Quantification gcms->quant

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for 2-Phenoxybutanoic Acid in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed protocols exclusively for 2-phenoxybutanoic acid as a herbicide is scarce. The following application notes and protocols are based on the well-established knowledge of the broader class of phenoxyalkanoic acid herbicides, such as 2,4-D and MCPA. The information provided herein is intended as a foundational guide and should be adapted and validated for the specific properties of this compound.

Introduction

Phenoxyalkanoic acids are a class of systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] this compound, as a member of this family, is presumed to function as a synthetic auxin, offering potential for selective weed control in monocotyledonous crops.[3][4] These compounds are typically formulated as salts or esters to enhance their solubility and uptake by plants.[4] This document provides an overview of the potential applications, formulation considerations, and experimental protocols for evaluating the herbicidal efficacy of this compound.

Mechanism of Action: Synthetic Auxin

The primary mode of action for phenoxy herbicides is the disruption of normal plant growth by mimicking auxin.[3] At herbicidal concentrations, these synthetic auxins lead to uncontrolled cell division and elongation, resulting in tissue damage and ultimately, plant death.[3]

The key steps in the mechanism of action are:

  • Perception and Binding: Synthetic auxins are recognized and bound by auxin receptors, primarily the F-box proteins of the TIR1/AFB family.

  • Formation of a Co-receptor Complex: The binding of the synthetic auxin stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.

  • Ubiquitination and Degradation of Aux/IAA: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

  • Uncontrolled Growth: The overexpression of these genes leads to epinastic growth, stem and leaf twisting, and disruption of vascular tissues, ultimately causing the death of the susceptible plant.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_repressed ARF (Repressed) Aux_IAA->ARF_repressed Represses SCF_Complex->Aux_IAA Ubiquitinates ARF_active ARF (Active) Proteasome->ARF_active Releases Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1. Simplified auxin signaling pathway initiated by a synthetic auxin.

Herbicide Formulation

The formulation of a phenoxy herbicide is critical for its handling, stability, and biological activity. This compound, being an acid, has low water solubility. Therefore, it is typically converted into a more soluble form, such as a salt or an ester.[4]

  • Amine Salts: Reacting the acid with an amine (e.g., dimethylamine) produces a water-soluble salt. Amine formulations are generally less volatile than ester formulations.

  • Esters: Esterification of the carboxylic acid group with an alcohol (e.g., butoxyethanol, iso-octyl) creates an oil-soluble ester.[5] Ester formulations are often more potent than amine salts due to their enhanced ability to penetrate the plant cuticle.[4] They are typically formulated as emulsifiable concentrates (ECs), which form an emulsion when mixed with water.[6]

A typical EC formulation includes the active ingredient (the ester of this compound), a solvent, and an emulsifier system. The choice of emulsifiers is crucial to ensure the stability of the emulsion in water of varying hardness.[6]

Data Presentation

Due to the lack of specific efficacy data for this compound, the following table presents illustrative data for a hypothetical this compound ester formulation against common broadleaf weeds. The data is presented as GR50 values (the herbicide rate that causes a 50% reduction in plant growth) and is based on typical efficacy ranges for phenoxy herbicides.

Weed Species (Common Name)Weed Species (Scientific Name)Illustrative GR50 (g a.e./ha)
Common LambsquartersChenopodium album150 - 300
VelvetleafAbutilon theophrasti200 - 400
Common CockleburXanthium strumarium100 - 250
Field BindweedConvolvulus arvensis300 - 600
Canada ThistleCirsium arvense400 - 800

a.e. = acid equivalent

Experimental Protocols

The following are generalized protocols for evaluating the herbicidal efficacy of a this compound formulation.

Protocol 1: Greenhouse Dose-Response Assay for Herbicidal Efficacy

This protocol determines the dose-dependent effect of a this compound formulation on the growth of target weed species.

Materials:

  • Seeds of target weed species (e.g., Chenopodium album, Abutilon theophrasti)

  • Potting mix (soil, sand, and peat mixture)

  • Pots (e.g., 10 cm diameter)

  • This compound formulation (e.g., an emulsifiable concentrate)

  • Deionized water

  • Surfactant (if required by the formulation)

  • Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Greenhouse with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16:8 h light:dark)

  • Balance

  • Drying oven

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with potting mix.

    • Water the pots as needed and grow the plants in the greenhouse until they reach the 2-4 true leaf stage.

    • Select uniform and healthy plants for the experiment.

  • Herbicide Preparation:

    • Prepare a stock solution of the this compound formulation.

    • Perform serial dilutions of the stock solution to create a range of 6-8 herbicide concentrations that are expected to cause between 10% and 90% growth inhibition.

    • Include a control treatment with no herbicide (water and surfactant only).

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design with 4-6 replicates per treatment.

    • Apply the different herbicide concentrations to the plants using a laboratory track sprayer.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the greenhouse and water them as needed, avoiding washing the herbicide from the leaves.

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = plant death).

    • At 21 DAT, harvest the above-ground biomass for each plant.

    • Dry the biomass in a drying oven at 70°C for 72 hours and then record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Use a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR50 value for each weed species.[7]

Herbicide_Efficacy_Workflow Start Start Plant_Prep Plant Preparation (Sowing and Growth to 2-4 Leaf Stage) Start->Plant_Prep Application Herbicide Application (Track Sprayer) Plant_Prep->Application Herbicide_Prep Herbicide Preparation (Serial Dilutions) Herbicide_Prep->Application Greenhouse_Care Post-Treatment Care (Greenhouse) Application->Greenhouse_Care Visual_Assessment Visual Assessment (7, 14, 21 DAT) Greenhouse_Care->Visual_Assessment Biomass_Harvest Biomass Harvest (21 DAT) Visual_Assessment->Biomass_Harvest Drying Drying and Weighing Biomass_Harvest->Drying Data_Analysis Data Analysis (GR50 Calculation) Drying->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for a greenhouse dose-response assay.
Protocol 2: Evaluation of Synergistic Effects with Other Herbicides

This protocol is designed to determine if combining this compound with another herbicide results in a synergistic, additive, or antagonistic effect.

Materials:

  • All materials from Protocol 1.

  • A second herbicide with a different mode of action (e.g., a photosystem II inhibitor like atrazine, or an ALS inhibitor).

Procedure:

  • Determine Sub-lethal Doses:

    • Conduct a dose-response assay (as in Protocol 1) for each herbicide individually to determine the dose that causes approximately 20-30% growth inhibition (a sub-lethal dose).

  • Prepare Herbicide Mixtures:

    • Prepare tank mixtures of this compound and the second herbicide at their pre-determined sub-lethal doses.

  • Experimental Design:

    • Set up treatments including:

      • Untreated control.

      • This compound alone (at its sub-lethal dose).

      • The second herbicide alone (at its sub-lethal dose).

      • The tank mixture of both herbicides.

    • Use a randomized complete block design with at least 4 replicates.

  • Application and Evaluation:

    • Apply the treatments and evaluate the plants as described in Protocol 1.

  • Data Analysis:

    • Calculate the observed growth inhibition for the herbicide mixture.

    • Calculate the expected growth inhibition using Colby's method:

      • Expected % Inhibition = (A + B) - (A * B / 100)

      • Where A and B are the percent inhibition from each herbicide applied alone.

    • Compare the observed and expected values:

      • If Observed > Expected, the interaction is synergistic.

      • If Observed < Expected, the interaction is antagonistic.

      • If Observed ≈ Expected, the interaction is additive.[8]

Conclusion

References

Synthesis of 2-Phenoxybutanoic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenoxybutanoic acid derivatives, a promising scaffold in modern drug discovery. These compounds have demonstrated a wide range of biological activities, including antihypertensive and metabolic regulatory effects. The following sections offer a guide to their synthesis, biological evaluation, and the underlying mechanisms of action.

Application Notes

The this compound core structure is a key pharmacophore in various therapeutic agents. Its derivatives have been extensively explored for their potential to modulate critical biological targets. Notably, these compounds have shown significant efficacy as endothelin receptor antagonists and peroxisome proliferator-activated receptor (PPAR) agonists.

Endothelin Receptor Antagonism: Certain this compound derivatives have been identified as potent antagonists of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[1][2] By blocking the ETA receptor, these derivatives can mitigate the effects of ET-1, leading to vasodilation and a reduction in blood pressure.[1] The development of selective ETA antagonists is a key strategy in the management of hypertension.[1][2]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The this compound scaffold is also a feature of compounds designed to target PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[3][4] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[3][4][5] Derivatives of this compound can be designed to act as single, dual, or pan-PPAR agonists, offering a versatile approach to addressing metabolic disorders.[3][6]

The synthetic accessibility of this scaffold, primarily through the Williamson ether synthesis, allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives with improved therapeutic profiles.[1]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2-Phenoxybutanoate Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ethyl 2-phenoxybutanoate derivatives from a substituted phenol and ethyl 2-bromobutanoate. The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[7][8]

Materials:

  • Substituted phenol (1.0 eq)

  • Ethyl 2-bromobutanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely pulverized (2.0 eq)

  • Acetone or Butanone (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq) and finely pulverized potassium carbonate (2.0 eq).

  • Add a sufficient volume of anhydrous acetone or butanone to dissolve the reactants.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-phenoxybutanoate derivative.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Hydrolysis of Ethyl 2-Phenoxybutanoate to this compound

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-phenoxybutanoate derivative (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 2-phenoxybutanoate derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add the sodium hydroxide solution (2-3 eq) to the flask.

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with the hydrochloric acid solution.

  • A precipitate of the this compound derivative should form. If no precipitate forms, extract the aqueous layer with dichloromethane or ethyl acetate.

  • Collect the precipitate by vacuum filtration and wash with cold water. If extracted, separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Biological Activity of this compound Derivatives as Endothelin Receptor Antagonists[1]
CompoundR GroupIC₅₀ (nM) for ETₐ Receptor
6e Benzo[d]thiazol-2-yl15.3
6g Benzoxazol-2-yl28.7
BQ123 (Reference) -21.5

*IC₅₀ values were determined by a radioligand binding assay.

Visualizations

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives A Substituted Phenol + Ethyl 2-bromobutanoate B Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B C Ethyl 2-Phenoxybutanoate Derivative B->C D Hydrolysis (NaOH, Ethanol/Water) C->D E This compound Derivative D->E F Biological Evaluation E->F

Caption: Synthetic scheme for this compound derivatives.

Diagram 2: Endothelin Receptor Antagonism Signaling Pathway

G Mechanism of Action: Endothelin Receptor Antagonism ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to PLC Phospholipase C (PLC) ETAR->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Antagonist This compound Derivative (Antagonist) Antagonist->ETAR Blocks

Caption: Inhibition of ET-1 induced vasoconstriction.

Diagram 3: PPAR Agonism Signaling Pathway

G Mechanism of Action: PPAR Agonism cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Metabolic Regulation (Lipid & Glucose Homeostasis) Gene->Response Agonist This compound Derivative (Agonist) Agonist->PPAR Activates

Caption: Transcriptional regulation by PPAR agonists.

References

Application Notes and Protocols for Testing the Herbicidal Activity of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyalkanoic acids are a class of synthetic herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[1] 2-Phenoxybutanoic acid belongs to this class of herbicides and is presumed to act as a synthetic auxin, disrupting normal plant growth processes.[2] These herbicides are particularly effective against broadleaf weeds in monocotyledonous crops due to differences in translocation, metabolism, and vascular structure.[3] This document provides a detailed protocol for evaluating the herbicidal efficacy of this compound, including experimental design, application procedures, and data analysis.

Mechanism of Action: Synthetic Auxin Signaling Pathway

Synthetic auxins like this compound disrupt plant growth by overwhelming the natural auxin signaling pathway. At the molecular level, these compounds bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its homologs (AFBs), which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex.[4] This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[5] Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of these repressors leads to the activation of Auxin Response Factors (ARFs), which in turn regulate the transcription of numerous auxin-responsive genes.[6] The resulting uncontrolled expression of these genes leads to epinastic growth, tissue proliferation, and ultimately, plant death.

Synthetic Auxin Signaling Pathway cluster_0 Cellular Response 2-Phenoxybutanoic_acid This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor 2-Phenoxybutanoic_acid->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Mediates Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination Targeted for ARF_Inactive Inactive ARF Aux_IAA->ARF_Inactive Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Proteasome->Aux_IAA Degrades ARF_Active Active ARF Auxin_Responsive_Genes Auxin Responsive Genes ARF_Active->Auxin_Responsive_Genes Activates Transcription ARF_Inactive->ARF_Active Activated upon Aux/IAA degradation Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth

Caption: Simplified diagram of the synthetic auxin signaling pathway.

Experimental Protocols

Whole-Plant Greenhouse Bioassay

This protocol outlines a dose-response experiment to determine the herbicidal efficacy of this compound on susceptible broadleaf weed species.

1. Plant Material and Growth Conditions:

  • Test Species: Select common broadleaf weeds known to be susceptible to phenoxy herbicides, such as:

    • Amaranthus retroflexus (Redroot pigweed)

    • Abutilon theophrasti (Velvetleaf)

    • Chenopodium album (Common lambsquarters)

    • A susceptible biotype of a target weed should be included if available.

  • Growth Medium: Use a standardized greenhouse potting mix.

  • Pots: Use 10 cm diameter pots with drainage holes.

  • Planting: Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot after emergence.

  • Greenhouse Conditions: Maintain a temperature of 25 ± 2°C with a 16:8 hour (light:dark) photoperiod. Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Herbicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20).

  • Dose Range: A series of application rates should be tested to generate a dose-response curve.[7] Suggested rates could range from 0 (control) to 2000 g a.i./ha, with logarithmic increments (e.g., 0, 62.5, 125, 250, 500, 1000, 2000 g a.i./ha).

  • Application: Apply the herbicide solutions to plants at the 3-4 true leaf stage using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Experimental Design: Use a randomized complete block design with 4-5 replications for each treatment.[8]

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale, where 0% represents no injury and 100% represents complete plant death.[9]

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[10]

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Use a non-linear regression model, such as the log-logistic model, to analyze the dose-response data.[11]

    • From the dose-response curve, determine the effective dose required to cause 50% inhibition (ED50) of growth.[12]

Experimental_Workflow Start Start Seed_Germination Seed Germination (Susceptible Weed Species) Start->Seed_Germination Seedling_Growth Seedling Growth to 3-4 Leaf Stage Seed_Germination->Seedling_Growth Herbicide_Application Herbicide Application (Precision Sprayer) Seedling_Growth->Herbicide_Application Herbicide_Preparation Prepare this compound Dose Range Herbicide_Preparation->Herbicide_Application Incubation Greenhouse Incubation (21 Days) Herbicide_Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Visual_Assessment Visual Assessment (7, 14, 21 DAT) Data_Collection->Visual_Assessment Biomass_Measurement Biomass Measurement (21 DAT) Data_Collection->Biomass_Measurement Data_Analysis Data Analysis Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve ED50_Calculation Calculate ED50 Dose_Response_Curve->ED50_Calculation End End ED50_Calculation->End

Caption: Workflow for whole-plant greenhouse bioassay.

Data Presentation

The quantitative data from the whole-plant bioassay should be summarized in a clear and structured table to facilitate comparison between different doses of this compound.

Table 1: Herbicidal Efficacy of this compound on Amaranthus retroflexus

Dose (g a.i./ha)Visual Injury (%) at 21 DAT (Mean ± SE)Biomass Reduction (%) (Mean ± SE)
0 (Control)0.0 ± 0.00.0 ± 0.0
62.525.5 ± 3.230.1 ± 4.5
12548.7 ± 5.155.3 ± 6.2
25075.2 ± 4.880.6 ± 3.9
50092.1 ± 2.595.8 ± 1.7
1000100.0 ± 0.0100.0 ± 0.0
2000100.0 ± 0.0100.0 ± 0.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the herbicidal activity of this compound. By following these methodologies, researchers can generate reliable dose-response data to determine the efficacy of this compound on various weed species. The visualization of the synthetic auxin signaling pathway provides a clear understanding of the mechanism of action, which is crucial for the development of new and effective herbicides. Further studies could investigate the selectivity of this compound on different crop and weed species and explore potential resistance mechanisms.

References

2-Phenoxybutanoic Acid: A Versatile Precursor in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Phenoxybutanoic acid is a valuable and versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a carboxylic acid moiety, a phenoxy group, and a chiral center, provides a scaffold for the synthesis of a diverse range of bioactive molecules. This document details the application of this compound as a precursor in the synthesis of potent endothelin receptor antagonists and provides protocols for its derivatization into amides, esters, and heterocyclic compounds.

Application in the Synthesis of Endothelin Receptor Antagonists

This compound and its derivatives have emerged as critical building blocks in the synthesis of potent endothelin (ET) receptor antagonists.[1] The endothelin system is a key player in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[1][2] Consequently, antagonists of the endothelin receptors, particularly the ETa receptor, are of significant therapeutic interest.[1]

A notable application of this compound is in the synthesis of a series of potent and selective ETa receptor antagonists.[1] By modifying the core structure of this compound, researchers have developed compounds with nanomolar inhibitory concentrations (IC50). For instance, compound 6e , a derivative incorporating a benzoheterocycle, demonstrated a nanomolar IC50 value, highlighting its potential for further development as a therapeutic agent for cardiovascular diseases.[1]

Endothelin Signaling Pathway

The endothelin signaling pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to their cognate G protein-coupled receptors (GPCRs), the endothelin A (ETa) and endothelin B (ETb) receptors. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration and subsequent vasoconstriction and cell proliferation. The development of this compound-derived antagonists that selectively block the ETa receptor can effectively mitigate these pathological effects.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETaR ETa Receptor Endothelin-1->ETaR Binds Gq Gq Protein ETaR->Gq Activates Antagonist 2-Phenoxybutanoic Acid Derivative Antagonist->ETaR Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Response Vasoconstriction Cell Proliferation Ca2->Response Leads to

Caption: Endothelin Signaling Pathway and Point of Antagonism.

Synthetic Applications of this compound

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. Key synthetic applications include amidation, esterification, and the formation of heterocyclic structures such as oxadiazoles.

Amide Synthesis

The formation of an amide bond is a fundamental transformation in organic synthesis and medicinal chemistry. This compound can be readily converted to its corresponding amides by coupling with a wide range of primary and secondary amines.

General Workflow for Amide Synthesis:

Amide_Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Product 2-Phenoxybutanamide Derivative Coupling->Product Purification Purification Product->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Esterification is another common derivatization of carboxylic acids. This compound can be esterified with various alcohols under acidic conditions to produce the corresponding esters.

Heterocycle Synthesis: 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles that exhibit a wide range of biological activities. This compound can serve as a precursor for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The general synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization.

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol describes a general method for the synthesis of amides from this compound using a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (1.5-2.0 eq) to the solution.

  • In a separate flask, dissolve the amine (1.1 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) to the solution of this compound and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated aqueous NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

General Protocol for Fischer Esterification of this compound

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[3][4][5]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

  • Anhydrous solvent (optional, the alcohol can be used as the solvent)

Procedure:

  • Combine this compound (1.0 eq) and the alcohol (used in excess, can also serve as the solvent) in a round-bottom flask.

  • Carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated H2SO4) to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the ester by distillation or column chromatography.

General Protocol for the Synthesis of 2-(Phenoxymethyl)-1,3,4-oxadiazole Derivatives

This multi-step protocol describes the synthesis of 1,3,4-oxadiazoles starting from this compound.[6][7]

Step 1: Synthesis of the Hydrazide

  • Convert this compound to its corresponding methyl or ethyl ester via Fischer esterification as described in Protocol 3.2.

  • Dissolve the ester (1.0 eq) in ethanol and add hydrazine hydrate (2.0-5.0 eq).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting hydrazide can often be used in the next step without further purification or can be purified by recrystallization.

Step 2: Cyclization to the 1,3,4-Oxadiazole

  • The hydrazide from Step 1 can be cyclized using various reagents. A common method involves refluxing the hydrazide with an orthoester (e.g., triethyl orthoformate) in the presence of a catalytic amount of acid.

  • Alternatively, the hydrazide can be treated with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

  • After the cyclization is complete, the reaction mixture is worked up by pouring it into ice water and neutralizing with a base.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data

The following tables summarize representative yields for the synthetic transformations of carboxylic acids, which are analogous to the expected outcomes for this compound.

Table 1: Representative Yields for Amide Synthesis

Carboxylic AcidAmineCoupling ConditionsYield (%)
Phenylacetic AcidBenzylamineI2/TBHP, rt60
Phenylacetic AcidAnilineI2/TBHP, rt58-61
2-Phenoxyacetic Acid2-MethylanilineI2/TBHP, rt61

Data adapted from a study on a novel metal-free amidation system. The yields are for illustrative purposes for analogous reactions.[8]

Table 2: Representative Yields for Ester Synthesis

Carboxylic AcidAlcoholCatalystYield (%)
Benzoic AcidMethanolH2SO4 / H2O295
Acetic AcidEthanolH2SO4 / H2O298
Cinnamic AcidPropanolH2SO4 / H2O292

Data adapted from a study on efficient esterification using a novel condensing agent.[9]

Table 3: Representative Yields for 1,3,4-Oxadiazole Synthesis

Starting Carboxylic Acid DerivativeCyclization ConditionsYield (%)
2-Phenoxybenzoic acid hydrazideReflux in formic acid, then P2O5 in xylene65
Naphtho[2,1-b]furan-2-carbohydrazideReaction with various carboxylic acids and POCl390-95

Data adapted from studies on the synthesis of oxadiazole derivatives.[6][10]

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide array of organic molecules with significant potential in drug discovery. Its application in the development of endothelin receptor antagonists underscores its importance in medicinal chemistry. The protocols provided herein offer a foundation for the derivatization of this compound into amides, esters, and heterocycles, enabling further exploration of its synthetic utility and the biological activity of its derivatives.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxybutanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. As a chiral compound, the differential biological activity of its enantiomers necessitates precise and reliable analytical methods for both quantitative analysis of the total compound and separation of its enantiomeric forms. High-performance liquid chromatography (HPLC) is a powerful technique for achieving these analytical goals. This document provides detailed protocols for both a reversed-phase HPLC method for the quantitative determination of this compound and a chiral HPLC method for the separation of its enantiomers.

Physicochemical Properties Relevant to HPLC Analysis

A fundamental understanding of the physicochemical properties of this compound is crucial for HPLC method development. Key properties such as pKa and lipophilicity (LogP) dictate the optimal mobile phase composition and pH for achieving good peak shape and retention.[1][2]

Table 1: Physicochemical Properties of this compound (and structurally similar compounds)

PropertyValue/InformationImplication for HPLC Method
Chemical Structure C₁₀H₁₂O₃The presence of a carboxylic acid group and a phenyl ring influences its polarity and UV absorbance.
Molecular Weight 180.20 g/mol Relevant for mass spectrometry detection if used.
pKa Estimated to be around 4-5As an acidic compound, the mobile phase pH should be kept below the pKa (e.g., pH 2.5-3.5) to ensure the compound is in its neutral, more retained form on a reversed-phase column.[2]
UV Absorbance Expected UV λmax ~254-270 nmThe phenyl group provides a chromophore, making UV detection a suitable method.
Lipophilicity (LogP) Estimated to be in the range of 2-3Indicates moderate lipophilicity, suitable for reversed-phase chromatography with common organic modifiers like acetonitrile or methanol.

Method 1: Quantitative Analysis of this compound using Reversed-Phase HPLC

This method is suitable for determining the total concentration of this compound in a sample.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly. Degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • The following table summarizes the recommended starting HPLC conditions. Optimization may be necessary depending on the specific instrument and sample matrix.

Table 2: HPLC Conditions for Quantitative Analysis

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic or Gradient
Isocratic Example 50% A / 50% B
Gradient Example 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for Quantitative Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions inject_samples Inject Standards & Samples prep_standards->inject_samples prep_sample Prepare & Filter Sample prep_sample->inject_samples hplc_setup->inject_samples run_hplc Run HPLC Method inject_samples->run_hplc integrate_peaks Integrate Peak Areas run_hplc->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Sample Concentration calibration_curve->quantify

Caption: Workflow for the quantitative HPLC analysis of this compound.

Method 2: Chiral Separation of this compound Enantiomers

This method is designed to separate the (R)- and (S)-enantiomers of this compound. The direct approach using a chiral stationary phase (CSP) is often preferred.[3] Polysaccharide-based CSPs are commonly used for the separation of chiral carboxylic acids.[4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system as described in Method 1.

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD, or similar polysaccharide-based column).

  • HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

  • Materials for solution and sample preparation as in Method 1.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-hexane, isopropanol, and trifluoroacetic acid. A typical starting composition is 90:10:0.1 (v/v/v) n-hexane:IPA:TFA. The ratio of n-hexane to IPA may need to be optimized to achieve baseline separation.

  • Standard and Sample Preparation: Dissolve the racemic this compound standard and samples in the mobile phase to a suitable concentration (e.g., 0.5-1.0 mg/mL). Filter through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • The following table provides suggested starting conditions for chiral separation. Significant method development may be required to optimize the separation on a specific chiral column.

Table 3: HPLC Conditions for Chiral Separation

ParameterRecommended Condition
Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (ambient)
Injection Volume 10 µL
Detection Wavelength 260 nm

4. Data Analysis

  • Identify the two peaks corresponding to the (R)- and (S)-enantiomers. If standards for the individual enantiomers are available, they can be used to confirm the elution order.

  • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers (A1 and A2): % ee = [ |A1 - A2| / (A1 + A2) ] * 100

Logical Relationship in Chiral Method Development

G cluster_selection Initial Selection cluster_optimization Method Optimization cluster_validation Validation select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) select_mode Select Separation Mode (Normal Phase) select_csp->select_mode optimize_modifier Optimize Alcohol Modifier % (e.g., Isopropanol) select_mode->optimize_modifier optimize_acid Optimize Acidic Additive (e.g., TFA concentration) optimize_modifier->optimize_acid check_resolution Assess Resolution (Rs) optimize_modifier->check_resolution optimize_flow Optimize Flow Rate optimize_acid->optimize_flow optimize_acid->check_resolution optimize_flow->check_resolution check_selectivity Determine Selectivity (α) check_resolution->check_selectivity final_method Finalized Chiral Method check_selectivity->final_method

References

Application of 2-Phenoxybutanoic Acid in Cell Culture Media: A Guideline for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Phenoxybutanoic acid belongs to the class of aryloxyalkanoic acids. Its structural similarity to other biologically active phenoxy acid derivatives suggests it may possess interesting properties for investigation in various cell-based assays.[6][7] Derivatives of phenoxyacetic acid have been reported to exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis (programmed cell death) and inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][5] Furthermore, some phenolic acids have been observed to generate hydrogen peroxide in cell culture media, which can influence cell proliferation and apoptosis.[8]

These notes provide a roadmap for the initial characterization of this compound in a cell culture setting, from determining its cytotoxic potential to exploring its mechanism of action.

Potential Applications in Cell Culture Research

Based on the activities of analogous compounds, this compound could be investigated for the following applications:

  • Anti-cancer research: To assess its potential as a cytotoxic or cytostatic agent against various cancer cell lines.

  • Anti-inflammatory studies: To determine its ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like COX-2.

  • Toxicology and safety assessment: To evaluate its potential toxicity in different cell types, which is a crucial step in early-stage drug development.

  • Herbicide research: Given that some phenoxyacetic acid derivatives are used as herbicides, its phytotoxic effects could be explored in plant cell cultures.[9][10]

Data Presentation: A Framework for Quantifying Effects

Systematic evaluation of a novel compound requires meticulous data collection. The following tables provide a template for summarizing key quantitative data that should be generated during the investigation of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
Example: MCF-7Breast AdenocarcinomaMTT Assay72Data to be determined
Example: A549Lung CarcinomaMTT Assay72Data to be determined
Example: PC-3Prostate AdenocarcinomaMTT Assay72Data to be determined
Example: BJNormal Human FibroblastMTT Assay72Data to be determined

Table 2: Effect of this compound on Cell Viability (Example: PC-3 Cells)

Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± x.x
0.1Data to be determined
1Data to be determined
10Data to be determined
50Data to be determined
100Data to be determined

Experimental Protocols

The following are detailed, adaptable protocols for the initial in vitro characterization of this compound.

Protocol 1: Preparation of Stock Solution

A high-concentration stock solution is essential for accurate and reproducible experiments.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound needed to prepare a 10 mM stock solution in DMSO.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the weighed compound in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.[12]

Materials:

  • Selected cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a concentration-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate if this compound affects the expression or phosphorylation of key proteins in cellular signaling pathways, such as those involved in apoptosis or inflammation.[11][12]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, COX-2, p-ERK, ERK, Akt, p-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[12]

    • Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for a specific time.

    • Wash the cells with ice-cold PBS and lyse them with 150-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing them to the loading control.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by this compound and a general experimental workflow for its investigation.

G cluster_0 Hypothetical Signaling Pathway for Apoptosis Induction Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Possible effect Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction by this compound.

G cluster_1 Experimental Workflow for In Vitro Characterization Start Start: Obtain this compound Stock Prepare Stock Solution (Protocol 1) Start->Stock Viability Cell Viability Assay (MTT, Protocol 2) Stock->Viability IC50 Determine IC50 Value Viability->IC50 Mechanism Mechanistic Studies IC50->Mechanism Western Western Blot (Protocol 3) Mechanism->Western ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay Conclusion Conclusion & Further Studies Western->Conclusion ApoptosisAssay->Conclusion

Caption: General experimental workflow for investigating this compound.

By following these guidelines and adapting the protocols to specific cell lines and research questions, scientists can systematically evaluate the potential of this compound in cell culture and contribute valuable data to the scientific community.

References

Application Notes and Protocols for the Agricultural Formulation of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybutanoic acid is a member of the phenoxyalkanoic acid class of herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2][3] This document provides detailed application notes and experimental protocols for the formulation of this compound as an emulsifiable concentrate (EC) for agricultural use, along with methodologies for evaluating its efficacy and crop safety.

Formulation of this compound as an Emulsifiable Concentrate (EC)

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in an organic solvent with the aid of emulsifiers.[4][5] When diluted with water, they form a stable oil-in-water emulsion for spray application.[4]

Illustrative Emulsifiable Concentrate Formulation of this compound

The following table presents a sample recipe for an emulsifiable concentrate formulation of this compound. The exact proportions may require optimization based on the purity of the active ingredient and the specific adjuvants used.

ComponentFunctionIllustrative Concentration (% w/v)
This compoundActive Ingredient20.0
Aromatic 200Solvent60.0
Castor oil ethoxylate (36 EO)Emulsifier (Non-ionic)5.0
Calcium dodecylbenzene sulfonateEmulsifier (Anionic)5.0
Epoxidized soybean oilStabilizer2.0
Butylated hydroxytoluene (BHT)Antioxidant0.5
Total 100.0
Protocol for Preparation of Emulsifiable Concentrate

This protocol details the steps for preparing a laboratory-scale batch of the this compound EC formulation.

Materials and Equipment:

  • This compound (technical grade)

  • Aromatic 200 solvent

  • Castor oil ethoxylate (36 EO)

  • Calcium dodecylbenzene sulfonate

  • Epoxidized soybean oil

  • Butylated hydroxytoluene (BHT)

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Heating mantle (optional, for gentle warming if needed)

  • Analytical balance

Procedure:

  • Solvent and Active Ingredient: In a glass beaker, add the Aromatic 200 solvent.

  • While stirring with a magnetic stirrer, slowly add the technical grade this compound. Continue stirring until the active ingredient is completely dissolved. Gentle warming with a heating mantle may be applied if necessary, but do not exceed 40°C.

  • Addition of Emulsifiers: Once the active ingredient is dissolved, add the castor oil ethoxylate and calcium dodecylbenzene sulfonate to the solution. Continue stirring until a homogenous mixture is achieved.

  • Addition of Stabilizers and Antioxidants: Add the epoxidized soybean oil and butylated hydroxytoluene to the mixture.

  • Final Mixing: Continue stirring the final formulation for at least 30 minutes to ensure complete homogenization.

  • Storage: Store the final EC formulation in a tightly sealed, labeled container in a cool, dark, and well-ventilated area.

Protocol for Formulation Stability Testing

The physical and chemical stability of the EC formulation should be evaluated under various storage conditions.

Accelerated Storage Stability:

  • Place a 50 mL sample of the EC formulation in a sealed container.

  • Store the sample in an oven at 54 ± 2°C for 14 days. This simulates approximately two years of storage at ambient temperatures.

  • After 14 days, visually inspect the sample for any signs of phase separation, crystallization, or sedimentation.

  • Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

Low-Temperature Stability:

  • Place a 50 mL sample of the EC formulation in a sealed container.

  • Store the sample at 0 ± 2°C for 7 days.

  • After 7 days, visually inspect the sample for any signs of crystallization or solidification.

  • Allow the sample to return to room temperature and assess its homogeneity.

Emulsion Stability Test:

  • Prepare a 5% (v/v) dilution of the EC formulation in standard hard water.

  • Invert the graduated cylinder containing the emulsion 30 times.

  • Allow the emulsion to stand for 2 hours.

  • After 2 hours, measure the volume of any cream or sediment that has separated. A stable formulation should show minimal separation.

Experimental Protocols for Efficacy and Crop Safety Evaluation

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a method for evaluating the herbicidal efficacy of the this compound EC formulation on various weed species in a controlled greenhouse environment.[2]

Materials and Equipment:

  • Seeds of target weed species (e.g., Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), Redroot Pigweed (Amaranthus retroflexus))

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature (25/20°C day/night) and a 16-hour photoperiod

  • Laboratory track sprayer calibrated to deliver a specific spray volume

  • This compound EC formulation

  • Untreated control (water spray)

  • Commercial standard herbicide (e.g., 2,4-D amine)

Procedure:

  • Plant Propagation: Sow seeds of the target weed species in pots and allow them to grow to the 2-4 true leaf stage.

  • Herbicide Application: Prepare a series of dilutions of the this compound EC formulation to achieve a range of application rates (e.g., 0, 125, 250, 500, 1000 g a.i./ha).

  • Spray the plants uniformly using the laboratory track sprayer. Include an untreated control and a commercial standard for comparison.

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).

  • At 21 DAT, harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the GR50 (the application rate causing a 50% reduction in plant growth) from the dry weight data.

Illustrative Herbicidal Efficacy Data

The following table presents hypothetical efficacy data for the this compound EC formulation on selected weed species.

Weed SpeciesApplication Rate (g a.i./ha)Visual Control (%) at 21 DATDry Weight Reduction (%)
Velvetleaf (Abutilon theophrasti)2508578
5009592
1000100100
Common Lambsquarters (Chenopodium album)2509085
5009896
1000100100
Redroot Pigweed (Amaranthus retroflexus)2508075
5009288
1000100100
Field Trial Protocol for Crop Safety (Phytotoxicity) Evaluation

This protocol describes a field trial to assess the crop safety of the this compound EC formulation on a selected crop.

Materials and Equipment:

  • Certified seeds of a tolerant crop (e.g., Wheat (Triticum aestivum))

  • Field plot with uniform soil type

  • Standard farm machinery for planting and spraying

  • This compound EC formulation

  • Untreated control

Procedure:

  • Trial Design: Establish a randomized complete block design with at least four replications. Plot size should be appropriate for the application equipment (e.g., 3m x 10m).

  • Crop Establishment: Plant the crop according to standard agricultural practices for the region.

  • Herbicide Application: Apply the this compound EC formulation at the recommended rate (e.g., 500 g a.i./ha) and at twice the recommended rate (1000 g a.i./ha) at the appropriate crop growth stage (e.g., 3-4 leaf stage).

  • Phytotoxicity Assessment: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0-100% (0% = no injury, 100% = crop death). Note any symptoms such as stunting, chlorosis, or malformation.

  • Yield Assessment: At crop maturity, harvest the grain from a designated area within each plot and determine the yield.

  • Data Analysis: Statistically analyze the phytotoxicity ratings and yield data to determine if there are any significant differences between the treated and untreated plots.

Illustrative Crop Safety Data

The following table presents hypothetical crop safety data for the this compound EC formulation on wheat.

TreatmentApplication Rate (g a.i./ha)Phytotoxicity (%) at 14 DATYield (t/ha)
Untreated Control006.5
This compound500< 56.4
This compound10005-106.2

Mode of Action: Synthetic Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants. The simplified signaling pathway is as follows:

  • Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB family of auxin receptors.

  • Complex Formation: This binding promotes the formation of a complex between the receptor, an Aux/IAA repressor protein, and an SCF E3 ubiquitin ligase.

  • Ubiquitination and Degradation: The SCF complex tags the Aux/IAA repressor with ubiquitin molecules, marking it for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.

  • Physiological Response: The altered gene expression results in uncontrolled cell division and elongation, leading to the characteristic symptoms of auxin herbicide injury and eventual plant death.

Visualizations

a cluster_formulation EC Formulation Workflow start Start dissolve_ai Dissolve this compound in Aromatic 200 start->dissolve_ai add_emulsifiers Add Emulsifiers (Castor oil ethoxylate, Ca-DBS) dissolve_ai->add_emulsifiers add_stabilizers Add Stabilizers (Epoxidized soybean oil, BHT) add_emulsifiers->add_stabilizers mix Homogenize Mixture add_stabilizers->mix package Package and Store mix->package

Caption: Workflow for preparing an emulsifiable concentrate of this compound.

b cluster_pathway Synthetic Auxin Signaling Pathway auxin This compound (Synthetic Auxin) receptor TIR1/AFB Receptor auxin->receptor Binds scf SCF E3 Ligase receptor->scf Activates aux_iaa Aux/IAA Repressor aux_iaa->scf Targeted by proteasome 26S Proteasome aux_iaa->proteasome Degraded by arf ARF Transcription Factor aux_iaa->arf Inhibits scf->aux_iaa Ubiquitinates aux_re Auxin Response Element arf->aux_re Binds to gene_expression Auxin-Responsive Gene Expression aux_re->gene_expression Activates response Uncontrolled Growth & Plant Death gene_expression->response

Caption: Simplified signaling pathway of this compound as a synthetic auxin.

c cluster_efficacy Herbicide Efficacy Trial Workflow start Start propagate Propagate Weed Species start->propagate apply_treatment Apply Herbicide Treatments propagate->apply_treatment incubate Incubate in Greenhouse apply_treatment->incubate assess_visual Visual Assessment (7, 14, 21 DAT) incubate->assess_visual harvest Harvest Biomass (21 DAT) assess_visual->harvest analyze Data Analysis (GR50) harvest->analyze end End analyze->end

Caption: Experimental workflow for greenhouse efficacy trials of this compound.

References

Application Notes and Protocols: Investigating Phenoxybutanoic Acid Derivatives as Endothelin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making the endothelin system a significant target for drug discovery. The biological effects of ET-1 are mediated through two G protein-coupled receptors, the Endothelin-A (ETA) and Endothelin-B (ETB) receptors. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, whereas ETB receptors have more complex roles, including vasodilation via nitric oxide release from endothelial cells and clearance of circulating ET-1.[1]

Recent research has identified a series of phenoxybutanoic acid derivatives as potent and selective ETA receptor antagonists.[2] These compounds offer a promising scaffold for the development of novel therapeutics for conditions such as hypertension and PAH. This document provides detailed protocols for investigating the activity of these compounds, using a representative derivative, referred to here as Compound 6e, which has demonstrated significant ETA antagonistic activity with a nanomolar IC50.[2] While the parent 2-phenoxybutanoic acid is the foundational structure, it is the substituted derivatives that exhibit high affinity and selectivity for the endothelin receptors.

Endothelin Signaling Pathway

The binding of endothelin to its receptors initiates a cascade of intracellular signaling events. The ETA receptor, when activated by ET-1, couples primarily through Gq/11 proteins. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and proliferation.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds Gq Gq/11 ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Rise IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Vasoconstriction Proliferation Ca->Response PKC->Response Antagonist Phenoxybutanoic Acid Derivative (e.g., 6e) Antagonist->ETA Blocks

Endothelin-A receptor signaling pathway and antagonist interaction.

Data Presentation

The following tables summarize representative quantitative data for phenoxybutanoic acid derivatives compared to a standard reference antagonist, BQ-123.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeIC50 (nM)Ki (nM)Selectivity (ETB/ETA)
Compound 6e ETACompetitive Binding8.54.2>1000
ETBCompetitive Binding>10,000>5,000
BQ-123 ETACompetitive Binding15.27.5>1000
ETBCompetitive Binding>20,000>10,000

Note: Data for Compound 6e is representative of potent derivatives from this class.[2]

Table 2: Ex Vivo Functional Antagonism in Rat Aortic Rings

CompoundAssay TypepA2 / pKB
Compound 6e ET-1 Induced Contraction8.2
BQ-123 ET-1 Induced Contraction7.9

Experimental Protocols

Protocol 1: Radioligand Binding Assay for ETA Receptor

This protocol describes a competitive binding assay to determine the affinity (IC50 and Ki) of a test compound for the ETA receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing human ETA receptors (e.g., CHO-K1 or A10 cells).

  • Radioligand: [125I]ET-1 (specific activity ~2000 Ci/mmol).

  • Reference Antagonist: BQ-123.

  • Test Compound: Phenoxybutanoic acid derivative (e.g., Compound 6e).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Non-specific Binding (NSB) Agent: 1 µM unlabeled ET-1.

  • Filtration System: Cell harvester with GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of [125I]ET-1 (final concentration ~50 pM), 50 µL of assay buffer, and 100 µL of membrane preparation (~20-40 µg protein).

    • Non-specific Binding (NSB): 50 µL of [125I]ET-1, 50 µL of 1 µM unlabeled ET-1, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [125I]ET-1, 50 µL of test compound at various concentrations (e.g., 10-11 to 10-5 M), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place filters in vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (ETA) - [125I]ET-1 - Test Compound (e.g., 6e) - Buffers start->prep plate Plate Setup (96-well): - Total Binding - Non-Specific Binding - Competitive Binding prep->plate incubate Incubate at 25°C for 90 min plate->incubate filter Terminate & Filter (Separate Bound vs. Free) incubate->filter wash Wash Filters (3x) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki count->analyze end End analyze->end Functional_Assay_Workflow start Start dissect Dissect Rat Thoracic Aorta & Prepare 2-3 mm Rings start->dissect mount Mount Rings in Organ Bath (37°C, Krebs solution, 95% O2) dissect->mount equilibrate Equilibrate under 2g Tension (60-90 min) mount->equilibrate viability Test Viability (60 mM KCl) equilibrate->viability incubate_antagonist Incubate with Test Compound or Vehicle (30-60 min) viability->incubate_antagonist crc Generate Cumulative ET-1 Concentration-Response Curve incubate_antagonist->crc analyze Data Analysis: - Plot Curves - Schild Analysis - Determine pA2/pKB crc->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenoxybutanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as ethyl 2-bromobutanoate, in an S(_N)2 reaction. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.[1][2][3]

Q2: What are the key reaction steps in the synthesis of this compound via Williamson ether synthesis?

A2: The synthesis typically involves two main steps:

  • Ether Formation: Phenol reacts with an ethyl 2-halobutanoate (commonly ethyl 2-bromobutanoate) in the presence of a base to form ethyl 2-phenoxybutanoate.

  • Hydrolysis: The ethyl 2-phenoxybutanoate is then hydrolyzed, usually with a strong base like sodium hydroxide, followed by acidification to yield this compound.[2]

Q3: What factors can influence the yield of the Williamson ether synthesis step?

A3: Several factors can significantly impact the yield of the ether formation step:

  • Choice of Base: The base must be strong enough to deprotonate the phenol. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). Stronger bases like NaH can lead to higher yields but require anhydrous conditions.[4]

  • Choice of Solvent: The solvent influences the reaction rate and the competition between substitution (ether formation) and elimination (alkene formation). Polar aprotic solvents like DMF and DMSO are often preferred for O-alkylation.[5][6]

  • Reaction Temperature: The temperature affects the reaction rate. However, excessively high temperatures can favor the elimination side reaction.[1]

  • Nature of the Leaving Group: The reactivity of the alkyl halide depends on the leaving group, with the general trend being I > Br > Cl.[5]

  • Steric Hindrance: The Williamson ether synthesis works best with primary and secondary alkyl halides. Tertiary alkyl halides are prone to elimination.[7]

Q4: How can I purify the final this compound product?

A4: The most common purification methods for carboxylic acids like this compound are:

  • Acid-Base Extraction: This technique separates the acidic product from neutral and basic impurities. The product is extracted into an aqueous base, washed with an organic solvent, and then precipitated by adding acid.[8][9][10][11][12]

  • Recrystallization: This method purifies the solid product based on differences in solubility of the compound and impurities in a suitable solvent at different temperatures.[13][14][15][16][17]

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 2-Phenoxybutanoate (Ether Formation Step)
Possible Cause Suggested Solution
Incomplete Deprotonation of Phenol - Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃). Ensure the base is fresh and properly stored. - If using NaH, ensure strictly anhydrous (dry) reaction conditions, as it reacts violently with water.[4]
Competing E2 Elimination Reaction - Use a less sterically hindered base if possible. - Maintain a moderate reaction temperature; avoid excessive heat. Lower temperatures generally favor the S(N)2 reaction.[18] - Ensure you are using a primary or secondary alkyl halide.
Side Reaction: C-Alkylation of Phenol - Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation. Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen, making it less available for O-alkylation and promoting C-alkylation.[5][6][19]
Poor Quality or Inactive Reagents - Use fresh, high-purity phenol and ethyl 2-bromobutanoate. - If using an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to form the more reactive alkyl iodide in situ.[4]
Insufficient Reaction Time or Temperature - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is allowed to proceed for a sufficient amount of time (can range from 1-8 hours).[1] - Optimize the reaction temperature; typical ranges are between 50-100 °C.[1]
Problem 2: Low Yield of this compound (Hydrolysis Step)
Possible Cause Suggested Solution
Incomplete Hydrolysis of the Ester - Increase the reaction time or temperature. Monitor the reaction by TLC until the starting ester spot disappears.[2][20] - Use a sufficient excess of the base (e.g., NaOH or KOH).
Product Loss During Workup - During acidification, ensure the pH is sufficiently low (typically pH < 2) to fully precipitate the carboxylic acid.[2] - Cool the acidified solution in an ice bath to maximize precipitation before filtration.[3] - During extraction, ensure thorough mixing of the aqueous and organic layers.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Formation of a Stable Emulsion During Extraction - Instead of vigorous shaking, gently invert the separatory funnel to mix the layers.[21][22] - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[21][23][24] - If the emulsion persists, try filtering the mixture through a pad of Celite.[23] - Centrifugation can also be an effective method to break emulsions.[22][25]
Product Contaminated with Unreacted Phenol - Perform a thorough acid-base extraction. The phenol will be extracted into the aqueous basic solution along with the carboxylic acid. After acidification, the phenol may co-precipitate. - To separate from phenol, consider converting the carboxylic acid to its salt and washing with an organic solvent to remove the less acidic phenol before re-acidifying.
Oily Product Instead of Crystalline Solid After Recrystallization - The chosen recrystallization solvent may be inappropriate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] - The cooling process might be too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenoxybutanoate (Williamson Ether Synthesis)

Materials:

  • Phenol

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq.), DMF, and finely ground K₂CO₃ (1.5-2.0 eq.).[5]

  • Stir the suspension at room temperature.

  • Add ethyl 2-bromobutanoate (1.1-1.2 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude ethyl 2-phenoxybutanoate.

Protocol 2: Hydrolysis of Ethyl 2-Phenoxybutanoate

Materials:

  • Crude ethyl 2-phenoxybutanoate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude ethyl 2-phenoxybutanoate in ethanol in a round-bottom flask.[2]

  • Add a 10% aqueous NaOH solution (2-3 equivalents).

  • Heat the mixture to reflux and stir until TLC analysis indicates the consumption of the starting ester (typically 2-4 hours).[2]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with 6 M HCl to a pH of approximately 2. A white precipitate of this compound should form.[2]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.[2]

  • The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield (Illustrative for a similar reaction)

BaseSolventTemperature (°C)Yield (%)Notes
K₂CO₃AcetoneReflux60-85%A common and effective combination for phenols.
NaOHEthanol/WaterReflux50-70%A cost-effective method, but may have lower yields due to the protic solvent.
NaHDMF8080-96%A strong, non-nucleophilic base that can provide high yields but requires strict anhydrous conditions.[4]
Cs₂CO₃DMF80~90%A milder base that can be effective for sensitive substrates.

Note: Yields are illustrative and can vary based on specific reaction conditions and the purity of reagents.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation (SN2 Reaction) cluster_step2 Step 2: Hydrolysis Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Ester Ethyl 2-phenoxybutanoate Phenoxide->Ester SN2 Attack Alkyl_Halide Ethyl 2-bromobutanoate (Electrophile) Alkyl_Halide->Ester Ester_hydrolysis Ethyl 2-phenoxybutanoate Carboxylate Sodium 2-phenoxybutanoate Ester_hydrolysis->Carboxylate Saponification Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->Carboxylate Final_Product This compound Carboxylate->Final_Product Protonation Acidification Acid (e.g., HCl) Acidification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Reactions Side Reactions Prevalent? Check_Deprotonation->Check_Side_Reactions No Solution_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Check_Deprotonation->Solution_Base Yes Check_Conditions Suboptimal Conditions? Check_Side_Reactions->Check_Conditions No Solution_Side_Reactions Lower Temperature Use Polar Aprotic Solvent (DMF/DMSO) Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Conditions Increase Reaction Time Optimize Temperature Check Reagent Purity Check_Conditions->Solution_Conditions Yes End Yield Improved Solution_Base->End Solution_Side_Reactions->End Solution_Conditions->End

Caption: Troubleshooting logic for low yield in the ether formation step.

Purification_Workflow Start Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Start->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO3 solution) Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous_Layer Aqueous Layer (contains Sodium 2-phenoxybutanoate) Separate->Aqueous_Layer Organic_Layer Organic Layer (contains neutral/basic impurities) Separate->Organic_Layer Acidify Acidify Aqueous Layer (with HCl to pH < 2) Aqueous_Layer->Acidify Wash_Organic Wash with Brine, Dry, and Evaporate Organic_Layer->Wash_Organic Discard_Organic Discard Impurities Wash_Organic->Discard_Organic Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-phenoxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The primary methods for purifying this compound, a carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The selection of a particular method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.[1]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound typically originate from the Williamson ether synthesis reaction.[2][3] Common impurities may include:

  • Unreacted Starting Materials: Phenol and 2-bromobutanoic acid (or its ester precursor).

  • Side-Reaction Products: Products resulting from elimination reactions, which are competitive with the desired S\textsubscriptN2 reaction.[2]

  • Solvent Residues: Residual solvents used during the synthesis, such as acetonitrile or N,N-dimethylformamide.[3]

Q3: How can I assess the purity of my final this compound product?

A3: Purity is typically evaluated using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is effective for separating the target compound from its impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any residual solvents or contaminants.[1] Additionally, melting point analysis is a valuable indicator of purity; impurities tend to broaden and lower the melting range.[1][4]

Purification Protocols & Troubleshooting

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating a substance from its soluble impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for carboxylic acids include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude this compound to achieve complete dissolution.[1]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Recrystallization

ProblemPossible CauseSolution
Oiling out instead of crystallizing The compound may be insoluble in the hot solvent, or the cooling process is too rapid.Ensure the compound is fully dissolved in the hot solvent; if necessary, add more solvent or select a more suitable one. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
No crystal formation The solution is not sufficiently supersaturated, or nucleation has not initiated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[1][5]
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1]
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurity, or the impurity co-crystallizes with the product.Select a different recrystallization solvent or consider a preliminary purification step like acid-base extraction to remove impurities with different chemical properties.[1]
Colored impurities in crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also absorb some of the desired product.[5]

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityPurity (HPLC)
WaterLowModerateNeedles95.5%
Ethanol/Water (80:20)LowHighPlates98.2%
TolueneHighHighPoorN/A
Hexane/Ethyl Acetate (70:30)LowHighPrisms99.1%

Visualization: Recrystallization Troubleshooting Workflow

G Recrystallization Troubleshooting cluster_oiling Solution for Oiling Out cluster_crystals Solution for No Crystals cluster_recovery Solution for Low Recovery start Problem Occurs During Recrystallization oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_recovery Low Recovery? start->low_recovery oiling_sol1 Re-heat and add more solvent oiling_out->oiling_sol1 Yes crystals_sol1 Boil off excess solvent no_crystals->crystals_sol1 Yes recovery_sol1 Use minimum hot solvent low_recovery->recovery_sol1 Yes oiling_sol2 Cool solution more slowly oiling_sol1->oiling_sol2 oiling_sol3 Change solvent system oiling_sol2->oiling_sol3 crystals_sol2 Scratch flask interior crystals_sol1->crystals_sol2 crystals_sol3 Add seed crystal crystals_sol2->crystals_sol3 recovery_sol2 Ensure thorough cooling in ice bath recovery_sol1->recovery_sol2 recovery_sol3 Check filtrate for precipitated product recovery_sol2->recovery_sol3

Caption: A logical workflow for troubleshooting common recrystallization issues.

Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral and basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous solution of a weak base, such as 1 M sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.[5]

  • Organic Layer Wash: The combined aqueous layers can be washed with a fresh portion of ethyl acetate to remove any remaining neutral organic impurities.[1]

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 1 M hydrochloric acid, until the pH is approximately 2. The purified this compound will precipitate out of the solution.[1][6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.[1]

  • Drying: Dry the purified product under a vacuum.

Troubleshooting Guide: Acid-Base Extraction

ProblemPossible CauseSolution
Emulsion formation at the interface The two layers are not separating cleanly due to similar densities or agitation that was too vigorous.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Low yield after acidification Incomplete extraction into the aqueous layer or incomplete precipitation.Ensure thorough mixing during the base extraction step. Check the pH of the aqueous layer after acidification to confirm it is sufficiently acidic (pH ~2). Cool the solution thoroughly in an ice bath before and during acidification.
Product precipitates as an oil during acidification The melting point of the product is low, or impurities are present that depress the melting point.Cool the aqueous solution thoroughly before and during acidification. If an oil persists, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer to recover the product.

Visualization: Acid-Base Extraction Workflow

G Acid-Base Extraction Logic cluster_layers Separatory Funnel start Crude Product (this compound + Neutral Impurities) dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO3 dissolve->extract aqueous_layer Aqueous Layer (Sodium 2-Phenoxybutanoate) extract->aqueous_layer Acid moves to aqueous phase organic_layer Organic Layer (Neutral Impurities) extract->organic_layer Impurities remain in organic phase acidify Acidify with HCl (pH ~2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtration Vacuum Filtration precipitate->filtration

Caption: The logical separation of acidic product from neutral impurities.

Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Since the product is a carboxylic acid, adding a small amount of acetic acid (0.5%) to the mobile phase can improve peak shape and prevent streaking.[5]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide: Column Chromatography

ProblemPossible CauseSolution
Poor separation Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. If compounds are running too fast (high Rf), decrease the polarity of the eluent. If they are running too slow (low Rf), increase the polarity.
Cracking of the silica gel bed The column was allowed to run dry, or heat was generated during packing.Ensure the silica gel bed is always covered with solvent. Pack the column carefully to allow any heat of solvation to dissipate.
Streaking or tailing on TLC/Column The carboxylic acid is interacting too strongly with the basic sites on the silica gel.Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to the eluent to suppress ionization and improve the peak shape.[7]

Data Presentation: Eluent System Optimization for TLC

Eluent System (Hexane:Ethyl Acetate)Acetic Acid (%)Product RfImpurity 1 Rf (Phenol)Impurity 2 Rf (Ester)Separation Quality
90:1000.100.250.60Poor (streaking)
90:100.50.150.280.62Good
70:3000.350.500.85Poor (streaking)
70:300.50.400.530.87Excellent
50:500.50.650.700.95Poor (low resolution)

References

Overcoming solubility issues with 2-Phenoxybutanoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Phenoxybutanoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a carboxylic acid derivative.[1] Derivatives of phenoxybutanoic acid have been investigated for their potent activity as endothelin antagonists, which have potential applications in treating cardiovascular diseases such as pulmonary arterial hypertension.[2][3]

Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble in water?

Like many organic acids with a significant nonpolar component (the phenoxy group and the butyl chain), this compound has limited solubility in water. The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH.[4] At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

Q3: What are the recommended solvents for preparing stock solutions of this compound for in vitro experiments?

For in vitro and cell-based assays, organic solvents are commonly used to dissolve compounds with poor water solubility.[5][6] Dimethyl sulfoxide (DMSO) and ethanol are frequently used solvents for preparing high-concentration stock solutions of carboxylic acids and their derivatives.[7][8]

Q4: Are there any precautions I should take when using organic solvents like DMSO in my cell-based assays?

Yes, it is crucial to control the final concentration of the organic solvent in your cell culture medium. High concentrations of solvents like DMSO can be cytotoxic.[5] It is recommended to keep the final DMSO concentration well below 1%, and ideally at 0.1% or lower, to minimize its effects on cell viability and function.[5][6] Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of the stock solution into aqueous media.
  • Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

  • Solution 1: pH Adjustment: The solubility of carboxylic acids increases significantly at a pH above their pKa, as the carboxylic acid group deprotonates to the more polar carboxylate form (-COO⁻).[4] Carefully adjusting the pH of the aqueous medium to a slightly basic pH (e.g., 7.4-8.0) with a buffer can enhance solubility.

  • Solution 2: Co-solvency: Using a mixture of solvents (co-solvents) can help to maintain solubility. For example, preparing intermediate dilutions in a mixture of the organic solvent and the aqueous medium before the final dilution can prevent precipitation.[4]

  • Solution 3: Use of Surfactants or Solubilizing Agents: For certain applications, low concentrations of non-ionic surfactants or other solubilizing agents can be used to increase the apparent solubility of hydrophobic compounds in aqueous solutions.

Issue 2: Inconsistent results in biological assays.
  • Cause: Inconsistent solubility or precipitation of the compound can lead to variability in the effective concentration of this compound in your experiments.

  • Solution 1: Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your assay. If precipitation is observed, the solution should be remade.

  • Solution 2: Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • Solution 3: Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMPrepare high-concentration stock and dilute to a final in-assay concentration of ≤0.1%.[5][6]
Ethanol10-50 mMEnsure the final concentration in the assay is not cytotoxic to the cells being used.
1N NaOHDependent on desired final pHUseful for preparing solutions where a basic pH is required to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh 18.02 mg of this compound (Molar Mass = 180.20 g/mol ).

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Dosing Cells in a 96-well Plate
  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock into a small volume of medium, and then add this to the final volume.

  • Dosing: Remove the old medium from the cells and add the medium containing the desired final concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilution Serial Dilution in Culture Medium prep_stock->serial_dilution add_compound Add Compound Dilutions and Vehicle Control to Cells serial_dilution->add_compound seed_cells Seed Cells in Multi-well Plate cell_adhesion Allow Cells to Adhere (e.g., 24 hours) seed_cells->cell_adhesion cell_adhesion->add_compound incubation Incubate for Desired Time add_compound->incubation cell_based_assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubation->cell_based_assay data_analysis Data Analysis cell_based_assay->data_analysis

Caption: General workflow for in vitro cell-based experiments.

endothelin_signaling Endothelin Receptor Antagonist Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETAR) (Gq-protein coupled) ET1->ETAR PhenoxybutanoicAcid This compound (Antagonist) PhenoxybutanoicAcid->ETAR Blocks PLC Phospholipase C (PLC) ETAR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Inhibition of Endothelin-1 signaling by this compound.

References

Technical Support Center: Optimizing Derivatization of Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of phenoxybutanoic acid. Our focus is to address specific experimental challenges to optimize reaction conditions for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of phenoxybutanoic acid necessary for its analysis?

A1: Phenoxybutanoic acid is a polar and non-volatile compound due to its carboxylic acid group. Derivatization is essential, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, to increase its volatility and thermal stability. This process converts the carboxylic acid into a less polar and more volatile derivative, typically an ester, which improves chromatographic peak shape, reduces tailing, and enhances detection sensitivity.[1][2]

Q2: What is the most common derivatization method for phenoxybutanoic acid?

A2: The most prevalent method is Fischer-Speier esterification, an acid-catalyzed reaction where the carboxylic acid is heated with an alcohol (commonly methanol or ethanol) in the presence of a strong acid catalyst to form the corresponding ester.[3] This method is widely used for its simplicity and effectiveness. Other methods include alkylation using reagents like diazomethane or trimethylsilyldiazomethane (TMSD), though these may involve more hazardous reagents.

Q3: Which alcohol should I choose for the esterification of phenoxybutanoic acid?

A3: Methanol is the most commonly used alcohol for the esterification of phenoxybutanoic acid to form the methyl ester. Methyl esters are generally more volatile than their ethyl or larger alkyl counterparts, which is advantageous for GC analysis. Using a large excess of the alcohol, which can also serve as the solvent, helps to drive the reversible Fischer esterification reaction towards the product side, maximizing the yield.

Q4: What are the most critical parameters to control for a successful derivatization?

A4: The key parameters to optimize for successful esterification of phenoxybutanoic acid are:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the analyte.

  • Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) are crucial. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4]

  • Reactant Molar Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of the alcohol can shift the equilibrium to favor the formation of the ester product.

  • Water Removal: Water is a byproduct of the esterification reaction. Its presence can drive the reaction in reverse (hydrolysis). Removing water as it forms, for instance with a Dean-Stark apparatus or by using a dehydrating agent, is a key strategy for achieving high conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Peak for Derivatized Phenoxybutanoic Acid Incomplete derivatization reaction.- Optimize reaction temperature and time. For Fischer esterification, refluxing for 1-2 hours is a good starting point. - Ensure a sufficient molar excess of the alcohol (e.g., using it as the solvent). - Increase the concentration of the acid catalyst.[3][5] - Ensure anhydrous conditions, as water can inhibit the reaction and hydrolyze the product.
Degradation of the analyte.- Use milder derivatization conditions if possible (e.g., lower temperature for a longer duration). - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation of the derivative.
Multiple Peaks for a Single Analyte Incomplete derivatization leading to a mix of the unreacted acid and the ester.- Increase reaction time, temperature, or catalyst concentration to drive the reaction to completion. - Verify the purity of your starting material and reagents.
Presence of side-products.- Lowering the reaction temperature might reduce the formation of byproducts from side reactions. - Ensure the work-up procedure effectively removes unreacted reagents and the catalyst. This typically involves washing with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted carboxylic acid, followed by washing with brine.[3]
Poor Peak Shape (Tailing) Adsorption of underivatized analyte on active sites in the GC system.- Confirm complete derivatization through optimization of the reaction conditions. - Use a deactivated GC liner and column.
Co-elution with interfering matrix components.- Optimize the GC temperature program for better separation. - Improve sample cleanup prior to derivatization.
Inconsistent Results/Poor Reproducibility Variability in the derivatization reaction.- Precisely control all reaction parameters (time, temperature, reagent volumes). - Use an internal standard to normalize for variations during sample preparation and injection.
Instability of the ester derivative.- Analyze the derivatized samples as soon as possible. - If immediate analysis is not possible, store the derivatized samples at a low temperature (e.g., 4°C) in a tightly sealed vial to prevent hydrolysis.[6]

Data Presentation

Table 1: Effect of Reaction Parameters on Esterification Yield

ParameterCondition ACondition BCondition CYield (%)Reference
Catalyst Conc. (H₂SO₄) 1% (w/w)2% (w/w) 4% (w/w)62.34 → 79 → <79[3]
Temperature 110 °C130 °C150 °C Increased yield with temperature[7]
Reactant Molar Ratio (Alcohol:Acid) 3.5:14.78:1Excess Alcohol Increased yield with higher alcohol ratio[3][7]
Reaction Time 1 hour3 hours5 hours Increased yield with longer time[3][7]

Note: The data presented is a synthesis from multiple sources on the esterification of fatty acids and may require optimization for phenoxybutanoic acid.

Experimental Protocols

Detailed Protocol for Fischer Esterification of Phenoxybutanoic Acid

This protocol describes the conversion of phenoxybutanoic acid to its methyl ester for GC-MS analysis.

Reagents and Materials:

  • Phenoxybutanoic acid standard or sample extract

  • Methanol (anhydrous, HPLC grade)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate or Diethyl ether (HPLC grade)

  • Reaction vial (e.g., 5 mL conical vial) with a spin vane

  • Reflux condenser

  • Heating block or water bath

  • Separatory funnel or centrifuge tubes for extraction

  • Pipettes

  • GC vials

Procedure:

  • Reaction Setup:

    • To a clean, dry 5 mL conical reaction vial containing a spin vane, add approximately 10 mg of the phenoxybutanoic acid sample.

    • Add 2 mL of anhydrous methanol to the vial.

    • Carefully add 3-5 drops of concentrated sulfuric acid to the mixture while gently swirling.[3]

    • Attach a reflux condenser to the reaction vial.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating block or water bath (approximately 70-80°C) for 1-2 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel or a larger tube.

    • Add 5 mL of deionized water and 5 mL of ethyl acetate (or diethyl ether).

    • Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.

    • Carefully remove the lower aqueous layer.

    • Wash the organic layer with 5 mL of 5% sodium bicarbonate solution to neutralize and remove the excess acid catalyst and any unreacted phenoxybutanoic acid. Check the pH of the aqueous layer to ensure it is basic.

    • Separate the layers and wash the organic layer again with 5 mL of brine.[3]

    • Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • Carefully decant or filter the dried organic solution into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

    • Transfer the final solution to a GC vial for analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis start Phenoxybutanoic Acid Sample dissolve Dissolve in Methanol start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux (1-2h, 70-80°C) add_catalyst->reflux cool Cool to RT reflux->cool extract Liquid-Liquid Extraction cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate Sample dry->concentrate end GC-MS Analysis concentrate->end fischer_esterification RCOOH Phenoxybutanoic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid Protonation ROH Methanol (R'-OH) Tetrahedral_intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_acid->Tetrahedral_intermediate Nucleophilic Attack Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester Proton Transfer & Water Elimination Water Water (H₂O) Ester Methyl Phenoxybutanoate (R-COOR') Protonated_ester->Ester Deprotonation

References

Technical Support Center: Synthesis of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo-alkanoic acid or its ester, typically 2-bromobutanoic acid or an ester thereof, with a phenoxide ion. The phenoxide is generated by treating phenol with a suitable base.

Q2: What are the main competing side reactions in this synthesis?

The two primary side reactions that can lower the yield and purity of this compound are:

  • E2 Elimination: The basic conditions required for the formation of the phenoxide can also promote the elimination of HBr from 2-bromobutanoic acid, leading to the formation of but-2-enoic acid.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring (ortho or para positions). Attack from the ring carbon on the 2-bromobutanoic acid results in the formation of C-alkylated phenol isomers, which are undesired byproducts.[1][2]

Q3: How can I minimize the formation of the alkene byproduct from E2 elimination?

To favor the desired SN2 reaction over E2 elimination, consider the following strategies:

  • Use a less sterically hindered base: While a strong base is needed to deprotonate phenol, highly hindered bases can favor elimination.

  • Control the reaction temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[3]

  • Choice of leaving group: While bromine is common, other leaving groups could be considered, although this may require adjusting the reaction conditions.

Q4: How can I favor O-alkylation over C-alkylation?

The choice of solvent plays a crucial role in directing the alkylation of phenoxides. To favor the desired O-alkylation:

  • Use polar aprotic solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more available and reactive nucleophile.[2]

  • Avoid protic solvents: Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.[2]

Q5: What are the recommended purification methods for this compound?

The crude product can be purified using standard techniques for carboxylic acids:

  • Acid-Base Extraction: This is a highly effective method. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally acidified to precipitate the purified this compound, which can be collected by filtration.[4]

  • Recrystallization: The crude solid product can be recrystallized from a suitable solvent or solvent mixture to remove impurities.

  • Column Chromatography: For difficult separations or to achieve very high purity, silica gel column chromatography can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Base is not strong enough: The phenol may not be fully deprotonated to the more reactive phenoxide. 3. Moisture in the reaction: Water can hydrolyze the alkyl halide and deactivate the base.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, increase the reaction time or temperature. 2. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of a Significant Amount of Alkene Byproduct (But-2-enoic acid) E2 elimination is competing with SN2 substitution: This is more likely with secondary halides like 2-bromobutanoic acid, especially at higher temperatures or with sterically hindered bases.[5][6][7]1. Lower the reaction temperature. 2. Use a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).[1] 3. Consider using an ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) as the starting material, which can sometimes reduce elimination.
Presence of Isomeric Byproducts (C-alkylated phenols) C-alkylation of the phenoxide: The phenoxide ion is reacting through its aromatic ring instead of the oxygen atom.[2]1. Change the solvent to a polar aprotic solvent like DMF or DMSO.[2] 2. Avoid protic solvents such as water or ethanol.[2]
Product is an Oil and Difficult to Purify 1. Presence of impurities: Side products or unreacted starting materials can lower the melting point of the product. 2. Residual solvent: Trapped solvent can prevent crystallization.1. Purify the crude product using acid-base extraction followed by recrystallization. 2. Ensure the purified product is thoroughly dried under vacuum.
Difficulty in Isolating the Product after Acidification Product is soluble in the aqueous acidic solution: This can happen if the volume of water is too large or if the product has some water solubility.1. After acidification, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate. 2. Cool the acidified solution in an ice bath to minimize the solubility of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Williamson ether synthesis of similar phenoxyalkanoic acids.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 2-Bromobutanoic acid

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Reaction with 2-Bromobutanoic Acid: To the sodium phenoxide solution, add 2-bromobutanoic acid (1.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted phenol.

    • Carefully acidify the aqueous layer with concentrated HCl to pH ~2. The this compound should precipitate as a solid. If it separates as an oil, proceed with extraction.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate.

    • Separate the bicarbonate layer containing the sodium salt of the product.

    • Re-acidify the bicarbonate layer with concentrated HCl to precipitate the pure this compound.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

    • Dry the product under vacuum.

    • The purity can be checked by melting point determination and spectroscopic methods (NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).

Visualizations

Reaction Pathways

Side_Reactions Phenoxide Phenoxide Ion MainProduct This compound (Desired Product) Phenoxide->MainProduct O-Alkylation (SN2) C_Alkylation C-Alkylated Phenol (Side Product) Phenoxide->C_Alkylation C-Alkylation BromoAcid 2-Bromobutanoic Acid BromoAcid->MainProduct Elimination But-2-enoic Acid (Side Product) BromoAcid->Elimination E2 Elimination

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product by TLC/NMR Start->Analysis UnreactedSM High Amount of Unreacted Starting Material Analysis->UnreactedSM Unreacted SM EliminationProduct Presence of But-2-enoic Acid Analysis->EliminationProduct Elimination Product CAlkylationProduct Presence of Isomeric Byproducts Analysis->CAlkylationProduct C-Alkylation Product OilyProduct Product is an Oil Analysis->OilyProduct Oily Product Solution_UnreactedSM Increase Reaction Time/Temp Use Stronger Base Ensure Anhydrous Conditions UnreactedSM->Solution_UnreactedSM Solution_Elimination Lower Reaction Temperature Use Less Hindered Base EliminationProduct->Solution_Elimination Solution_CAlkylation Use Polar Aprotic Solvent (DMF, DMSO) Avoid Protic Solvents CAlkylationProduct->Solution_CAlkylation Solution_Oily Purify via Acid-Base Extraction Thoroughly Dry Product OilyProduct->Solution_Oily

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Degradation of 2-Phenoxybutanoic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-phenoxybutanoic acid in soil.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in soil?

The primary degradation pathway for this compound in soil is expected to be microbial beta-oxidation of the butyric acid side chain. This process is analogous to the degradation of other phenoxyalkanoic acid herbicides with longer alkyl side chains, such as 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB).[1][2] Through beta-oxidation, the butyric acid side chain is shortened by two carbons, leading to the formation of 2-phenoxyacetic acid.

Q2: What are the likely intermediate and final products of this compound degradation in soil?

Based on the beta-oxidation pathway, the main intermediate product would be 2-phenoxyacetic acid. Further degradation of 2-phenoxyacetic acid would then proceed, likely involving the cleavage of the ether bond to form phenol and subsequent ring cleavage. The final degradation products are expected to be carbon dioxide and water.

Q3: Which microorganisms are likely involved in the degradation of this compound?

While specific microorganisms capable of degrading this compound have not been extensively documented, it is anticipated that a diverse range of soil bacteria and fungi that degrade other phenoxyalkanoic acids would be involved. Genera such as Pseudomonas, Alcaligenes, and various fungi have been shown to degrade structurally similar herbicides like 2,4-D and MCPA.[3][4][5]

Q4: What is the expected half-life of this compound in soil?

Direct data on the half-life of this compound in soil is limited. However, we can infer its persistence from the related compound 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). The half-life of 2,4-DB in soil is generally short, often reported to be less than 7 to 10 days, with microbial degradation being the primary dissipation mechanism.[1][6] The actual half-life will vary depending on soil type, temperature, moisture content, and microbial activity.[7]

Quantitative Data Summary

As direct quantitative data for this compound is scarce, the following table summarizes data for the analogous compound 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) to provide an estimate of its environmental fate.

ParameterValueConditionsReference
Soil Half-life (t½) < 7 daysLaboratory persistence studies[1]
Soil Adsorption Coefficient (Koc) 370 L/kgpH 7.9[1]

Experimental Protocols

Detailed Methodology for Studying the Degradation of this compound in Soil via Beta-Oxidation

This protocol outlines a laboratory incubation study to track the degradation of this compound and the formation of its primary metabolite, 2-phenoxyacetic acid.

1. Soil Collection and Preparation:

  • Collect soil from the desired location and depth. A composite sample is recommended for representativeness.

  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

  • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

2. Experimental Setup:

  • Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation flasks (e.g., 250 mL Erlenmeyer flasks).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or water, depending on solubility).

  • Fortify the soil samples with the this compound solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate if a volatile organic solvent is used.

  • Adjust the moisture content of the soil to a specific level, typically 50-60% of its water-holding capacity.

  • Include control samples:

    • Sterile controls (e.g., autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic degradation.

    • Unamended controls (no this compound) to monitor background soil activity.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

3. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate flasks for each treatment.

  • Extract the soil samples using an appropriate solvent system. A common method for phenoxyalkanoic acids is extraction with an organic solvent (e.g., acetone, methanol, or a mixture) followed by partitioning into a less polar solvent after acidification of the aqueous extract.

4. Sample Analysis:

  • Analyze the extracts for the concentrations of this compound and its expected metabolite, 2-phenoxyacetic acid.

  • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a suitable analytical technique.

  • Develop and validate an analytical method with appropriate standards for both the parent compound and the metabolite.

5. Data Analysis:

  • Plot the concentration of this compound and 2-phenoxyacetic acid over time.

  • Calculate the degradation kinetics and the half-life (t½) of this compound using appropriate kinetic models (e.g., first-order kinetics).

  • Monitor the formation and subsequent decline of 2-phenoxyacetic acid to confirm the beta-oxidation pathway.

Mandatory Visualizations

Degradation Pathway of this compound 2-Phenoxybutanoic_Acid This compound 2-Phenoxyacetyl-CoA 2-Phenoxyacetyl-CoA 2-Phenoxybutanoic_Acid->2-Phenoxyacetyl-CoA β-Oxidation 2-Phenoxyacetic_Acid 2-Phenoxyacetic Acid 2-Phenoxyacetyl-CoA->2-Phenoxyacetic_Acid Phenol Phenol 2-Phenoxyacetic_Acid->Phenol Ether Cleavage Ring_Cleavage_Products Ring Cleavage Products Phenol->Ring_Cleavage_Products Hydroxylation & Cleavage CO2_H2O CO2 + H2O Ring_Cleavage_Products->CO2_H2O Further Metabolism

Caption: Proposed beta-oxidation degradation pathway of this compound in soil.

Experimental Workflow for Degradation Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Fortification Fortification with This compound Soil_Characterization->Fortification Incubation_Conditions Controlled Incubation (Temperature, Moisture) Fortification->Incubation_Conditions Time_Point_Sampling Time-Point Sampling Incubation_Conditions->Time_Point_Sampling Solvent_Extraction Solvent Extraction Time_Point_Sampling->Solvent_Extraction HPLC_Analysis HPLC or LC-MS Analysis Solvent_Extraction->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_Analysis->Data_Analysis

References

Technical Support Center: 2-Phenoxybutanoic Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing 2-Phenoxybutanoic acid in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions are degradation via hydrolysis, oxidation, and photodegradation.[1] Hydrolysis can be catalyzed by acidic or basic conditions, particularly at elevated temperatures.[1][2] Oxidative degradation can occur in the presence of oxidizing agents or dissolved oxygen, while exposure to light, especially UV radiation, can lead to photodegradation.[1][2][3]

Q2: How can I prepare a stable aqueous solution of this compound?

A2: Due to its limited water solubility, this compound is often first dissolved in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being diluted with the aqueous buffer to the final concentration.[1] To enhance stability, it is recommended to use high-purity, degassed solvents to minimize dissolved oxygen.[1] Preparing solutions fresh and protecting them from light by using amber vials or wrapping containers in aluminum foil is also crucial.[1]

Q3: What is the best way to detect degradation of my this compound solution?

A3: While visual cues like color change or precipitate formation can indicate degradation, they are not always present. The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent this compound from its degradation products.[1][4]

Q4: What are the expected degradation pathways for this compound?

A4: Based on related phenoxyalkanoic acids, the expected degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage to form phenol and 2-hydroxybutanoic acid, or hydrolysis of the carboxylic acid group under certain conditions.

  • Oxidation: Hydroxylation of the aromatic ring is a common oxidative degradation pathway.[3]

  • Photodegradation: Light exposure can induce cleavage of the ether bond and other transformations.[3]

Troubleshooting Guides

Problem: My this compound solution has turned yellow or a precipitate has formed.

Potential Cause Troubleshooting Action
Photodegradation Prepare solutions fresh and always protect them from light using amber vials or by wrapping containers in aluminum foil. Store stock solutions in the dark at recommended temperatures.[1]
Oxidation Use high-purity, degassed solvents to minimize dissolved oxygen. Consider adding a suitable antioxidant if compatible with your experimental system.
Low Solubility / Precipitation The concentration may be too high for the chosen solvent system, especially after dilution into an aqueous buffer. Try preparing a more dilute solution or increasing the percentage of the organic co-solvent if your experiment allows.
pH-induced precipitation The pH of your aqueous buffer may be causing the acid to precipitate. This compound will be more soluble in its ionized (conjugate base) form at a pH above its pKa.[5]

Problem: I am observing a loss of compound potency or inconsistent experimental results.

Potential Cause Troubleshooting Action
Chemical Degradation The compound may be degrading under your experimental conditions (e.g., pH, temperature). It is crucial to perform a forced degradation study to understand the stability profile of this compound in your specific experimental medium.
Interaction with Media Components Components in your cell culture or assay media could be reacting with the compound. Assess the stability of the compound directly in the complete assay medium under your incubation conditions (e.g., 37°C, CO₂).
Inaccurate Quantification Ensure your analytical method (e.g., HPLC) is properly validated and can separate the active compound from any potential degradation products.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Accurately weigh the desired amount of solid this compound.

  • Dissolve the solid in a minimal volume of high-purity DMSO or ethanol.[1]

  • Once fully dissolved, dilute to the final desired volume with the same solvent to create a concentrated stock solution.

  • For aqueous applications, this stock solution can be serially diluted into the experimental buffer. Note the final percentage of the organic co-solvent to ensure it does not affect your experiment.

  • Store the stock solution in an amber vial at a low temperature (e.g., -20°C) to maximize stability.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions.[2][7]

  • Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions: Divide the solution into aliquots for each stress condition. A control sample, protected from light and stored at a low temperature, should be maintained for comparison.

Stress Condition Typical Protocol
Acid Hydrolysis Add 0.1 N HCl and heat at 60-80°C for several hours.[1][2]
Base Hydrolysis Add 0.1 N NaOH and heat at 60-80°C for several hours.[1][2]
Oxidation Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[1][2]
Thermal Degradation Heat the solution at 60-80°C.[1][2]
Photodegradation Expose the solution to a light source that produces combined visible and ultraviolet outputs.[2]
  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1N HCl, Heat) prep->acid base Base Hydrolysis (0.1N NaOH, Heat) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photolytic (UV/Vis Light) prep->photo control Control (Protected, Cold) prep->control sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Quantify Parent & Detect Degradants hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathways Potential Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis_prod Phenol + 2-Hydroxybutanoic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base, Heat) oxidation_prod Hydroxylated Derivatives parent->oxidation_prod Oxidation (e.g., H2O2) photo_prod Cleavage Products parent->photo_prod Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-phenoxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the crystallization of this compound?

A1: A frequent challenge is the compound "oiling out," where it separates from the solution as a liquid instead of forming solid crystals. This can be caused by a variety of factors, including the use of an inappropriate solvent, a cooling rate that is too rapid, or the presence of impurities that depress the melting point of the compound.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. For aromatic carboxylic acids, common solvent systems include aqueous ethanol, toluene, or mixtures of a good solvent (like ethanol) with an anti-solvent (like water). Experimental screening with small amounts of the compound is the most effective way to determine the optimal solvent or solvent mixture.

Q3: What is the expected appearance of pure this compound crystals?

A3: Pure this compound should form colorless or white crystals. The presence of a yellowish or brownish tint can indicate the presence of impurities.

Q4: How can I improve the yield of my crystallization?

A4: To maximize crystal yield, ensure the initial dissolution is in the minimum amount of hot solvent to form a saturated solution. After crystallization, cooling the flask in an ice bath can further decrease the solubility of the compound in the mother liquor, leading to a higher recovery of the solid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the crystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound is separating as an oily liquid upon cooling. What is causing this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound, or when impurities are present. Here are several troubleshooting steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation point and lower the temperature at which crystals will start to form.

    • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help to slow the cooling process.

    • Use a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce nucleation at a lower temperature.

    • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent systems. For instance, if you are using a single solvent, try a binary mixture such as ethanol/water.

Problem 2: Very few or no crystals are forming.

  • Question: After cooling the solution, I am seeing very few crystals, or none at all. What should I do?

  • Answer: This issue usually indicates that the solution is not sufficiently saturated.

    • Reduce the Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of this compound. Be cautious not to boil off too much, as this could lead to rapid crystallization and trapping of impurities.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool.

Problem 3: The resulting crystals are discolored or appear impure.

  • Question: My crystals have a yellow or brown tint. How can I improve their purity?

  • Answer: Discoloration is a sign of impurities being trapped within the crystal lattice.

    • Perform a Second Recrystallization: Redissolve the impure crystals in a fresh batch of hot solvent and repeat the crystallization process.

    • Use Activated Charcoal: If the discoloration is significant, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Quantitative Data

SolventPolarityBoiling Point (°C)Notes on Use for Carboxylic Acids
WaterHigh100Good for some low molecular weight aromatic acids, often used as an anti-solvent.
EthanolHigh78A common "good" solvent, often used in a mixture with water.
MethanolHigh65Similar to ethanol, but with a lower boiling point.
AcetoneMedium56Can be effective, but its low boiling point may lead to rapid evaporation and crystallization.
TolueneLow111Effective for some aromatic carboxylic acids, especially for less polar compounds.[1]
Heptane/HexaneLow98/69Typically used as an anti-solvent.

Experimental Protocols

The following is a representative protocol for the recrystallization of this compound based on general procedures for similar aromatic carboxylic acids.

Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • To remove any insoluble impurities (or activated charcoal), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear filtrate, add warm water dropwise with swirling until the solution just begins to turn cloudy (turbid).

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation and Drying:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Allow the crystals to dry on the filter paper with the vacuum on for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a low temperature.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling_out Compound Oils Out observe->oiling_out Problem no_crystals No/Few Crystals observe->no_crystals Problem impure_crystals Impure/Colored Crystals observe->impure_crystals Problem action1 Reheat, Add More Solvent, Cool Slowly oiling_out->action1 action2 Reduce Solvent Volume or Add Anti-Solvent no_crystals->action2 action3 Redissolve, Add Charcoal, Re-crystallize impure_crystals->action3 action1->cool action2->cool action3->cool

Caption: Troubleshooting workflow for crystallization.

OilingOutFactors cluster_causes Primary Causes cluster_conditions Contributing Conditions oiling_out Oiling Out high_supersaturation High Supersaturation high_supersaturation->oiling_out impurities Presence of Impurities impurities->oiling_out high_temp Solution Temp > MP of Compound impurities->high_temp depresses MP high_temp->oiling_out fast_cooling Rapid Cooling Rate fast_cooling->high_supersaturation wrong_solvent Inappropriate Solvent wrong_solvent->high_supersaturation

Caption: Factors contributing to "oiling out".

References

Technical Support Center: Scaling Up the Production of 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Phenoxybutanoic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form sodium phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as ethyl 2-bromobutanoate. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product. This two-step process is generally robust and adaptable for scaling up.[1][2][3]

Q2: What are the critical parameters to control during the Williamson ether synthesis for this product?

A2: Key parameters to control include:

  • Temperature: The reaction temperature affects the rate of both the desired substitution reaction and potential side reactions like elimination. Careful temperature control is crucial.

  • Choice of Base: A strong, non-nucleophilic base is needed to fully deprotonate the phenol without competing in the substitution reaction. Sodium hydroxide or potassium carbonate are commonly used.[1][4][5]

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Polar aprotic solvents are often preferred.

  • Stoichiometry: The molar ratios of the reactants (phenol, alkyl halide, and base) should be carefully controlled to maximize yield and minimize byproduct formation.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: The deprotonation of phenol and the subsequent ether synthesis can be exothermic. Proper cooling, controlled addition of reagents, and monitoring of the internal temperature are essential to prevent runaway reactions.

  • Handling of Reagents: Phenol is corrosive and toxic. Alkyl halides can be lachrymators and irritants. Appropriate personal protective equipment (PPE) and handling procedures are necessary. Caustic bases like sodium hydroxide can cause severe burns.[4]

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Scale-up operations should be conducted in a well-ventilated area, away from ignition sources.

Q4: What are the most effective methods for purifying crude this compound?

A4: The primary purification techniques for this compound are:

  • Recrystallization: This is an effective method for removing impurities, especially if the crude product is a solid. A suitable solvent system (e.g., ethanol/water) should be chosen.[6][7]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[4][6][7]

  • Column Chromatography: For high-purity requirements or difficult-to-separate impurities, silica gel column chromatography can be employed.[6][7]

Troubleshooting Guides

Low Product Yield

Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several factors. The following troubleshooting guide can help identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No solution1 Increase reaction time or temperature. Monitor reaction progress via TLC/HPLC. incomplete_reaction->solution1 Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No solution2 Optimize base and temperature. Ensure anhydrous conditions. side_reactions->solution2 Yes solution3 Optimize extraction pH. Perform multiple extractions. workup_loss->solution3 Yes end Yield Improved workup_loss->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low product yield.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature. Ensure efficient stirring, especially in scaled-up reactions.[8]

  • Side Reactions: The primary side reaction in a Williamson ether synthesis is elimination, which is favored by high temperatures and sterically hindered reactants.

    • Solution: Use a primary alkyl halide if possible. Maintain the lowest effective reaction temperature.[3][9]

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: During acid-base extraction, ensure the pH is sufficiently basic to deprotonate the carboxylic acid completely and sufficiently acidic to precipitate it fully. Perform multiple extractions with the organic solvent to maximize recovery.[10]

Impure Product

Q: My purified this compound is still impure. How can I identify and remove the contaminants?

A: Impurities can originate from starting materials or side reactions.

  • Unreacted Phenol: If the reaction did not go to completion, you might have unreacted phenol.

    • Identification: Phenol can be detected by TLC or HPLC.

    • Removal: An acid-base extraction is very effective. The carboxylic acid product will be extracted into the basic aqueous phase, leaving the neutral (or weakly acidic) phenol in the organic layer.

  • Unreacted Alkyl Halide: Residual ethyl 2-bromobutanoate may be present.

    • Identification: Can be detected by GC-MS or NMR.

    • Removal: This neutral impurity will be removed during the acid-base extraction, remaining in the organic layer.

  • Byproducts from Side Reactions: Elimination of HBr from ethyl 2-bromobutanoate can lead to the formation of ethyl crotonate.

    • Identification: Can be challenging to identify without advanced analytical techniques like GC-MS.

    • Removal: Careful column chromatography or recrystallization may be required to separate these byproducts.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on the synthesis of analogous compounds and may require optimization.

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

Step1_Workflow cluster_reactants Reactants phenol Phenol reaction Reaction: 1. Deprotonation of Phenol 2. Nucleophilic Attack phenol->reaction naoh Sodium Hydroxide naoh->reaction solvent Solvent (e.g., Acetone) solvent->reaction alkyl_halide Ethyl 2-bromobutanoate alkyl_halide->reaction reaction->alkyl_halide workup Workup: 1. Filtration 2. Solvent Removal reaction->workup product1 Crude Ethyl 2-Phenoxybutanoate workup->product1

Caption: Workflow for the synthesis of Ethyl 2-Phenoxybutanoate.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq) and a suitable solvent (e.g., anhydrous acetone).

  • Base Addition: Add powdered anhydrous potassium carbonate (1.5 eq) or a solution of sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Alkyl Halide Addition: Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate.

Step 2: Hydrolysis to this compound

Step2_Workflow start_material Crude Ethyl 2-Phenoxybutanoate hydrolysis Alkaline Hydrolysis (NaOH, Ethanol/Water) start_material->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Purification: 1. Filtration/Extraction 2. Recrystallization acidification->purification final_product Pure this compound purification->final_product

Caption: Workflow for the hydrolysis to this compound.

  • Hydrolysis: Dissolve the crude ethyl 2-phenoxybutanoate in ethanol and add an aqueous solution of sodium hydroxide (2-3 eq). Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.[1]

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. The this compound will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.[1][6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Analogous Syntheses

Note: This data is for the synthesis of analogous phenoxyalkanoic acids and should be used as a starting point for optimizing the synthesis of this compound.

ParameterCondition A (for 2-(4-Phenylphenoxy)propanoic Acid)[1]Condition B (for 4-Methylphenoxyacetic Acid)[4]Recommended Starting Point for this compound
Phenol Derivative 4-Phenylphenol4-Methylphenol (p-cresol)Phenol
Alkylating Agent Ethyl 2-bromopropanoateChloroacetic acidEthyl 2-bromobutanoate
Base Potassium CarbonateSodium HydroxidePotassium Carbonate or Sodium Hydroxide
Solvent AcetoneWaterAcetone or Ethanol
Temperature Reflux (Acetone)90-100 °CReflux
Reaction Time 12-18 hours30-40 minutes12-18 hours (monitor by TLC)
Yield Not specifiedNot specified>80% (target)
Table 2: Purification Method Comparison
Purification MethodPrincipleProsCons
Recrystallization [6][7]Difference in solubility of the compound and impurities in a solvent at different temperatures.Can provide high purity for crystalline solids. Scalable.Requires finding a suitable solvent. Can have lower recovery.
Acid-Base Extraction [4][6]Separation based on the acidic nature of the carboxylic acid group.Effective for removing neutral and basic impurities.May not remove acidic impurities. Requires use of acids and bases.
Column Chromatography [6]Separation based on differential adsorption of compounds to a stationary phase.Can provide very high purity and separate similar compounds.Can be time-consuming and expensive, especially at scale. Requires significant solvent usage.

References

Technical Support Center: Enhancing the Selectivity of 2-Phenoxybutanoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 2-phenoxybutanoic acid herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound herbicides?

A1: this compound herbicides are synthetic auxins.[1][2][3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible species.[1][2] At herbicidal concentrations, this abnormal growth disrupts vital plant processes, ultimately causing plant death.[2]

Q2: How is selectivity achieved with this compound herbicides between broadleaf weeds and monocotyledonous crops?

A2: The selectivity of these herbicides is primarily based on differential metabolism between the target weed and the crop.[4][5][6] Tolerant crops, typically monocots like cereals, can rapidly metabolize the active herbicide into non-toxic compounds.[4][5] In contrast, susceptible broadleaf weeds metabolize the herbicide much slower, allowing the toxic form to accumulate and exert its herbicidal effect. Other factors contributing to selectivity include differences in translocation and the absence of a vascular cambium in tolerant grass species.[2]

Q3: What are the major metabolic pathways for detoxifying this compound herbicides in tolerant plants?

A3: Tolerant plants primarily detoxify this compound herbicides through a three-phase metabolic process:[4][5]

  • Phase I (Modification): The initial phase involves reactions like oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the herbicide molecule.[5] Cytochrome P450 monooxygenases are key enzymes in this phase.

  • Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules such as sugars (glucose), amino acids, or glutathione.[5] This process is often mediated by glutathione S-transferases (GSTs) and renders the herbicide more water-soluble and less toxic.

  • Phase III (Compartmentation): The final phase involves the transport and sequestration of the herbicide conjugate into the vacuole or its incorporation into insoluble residues like lignin, effectively removing it from further metabolic activity.[5]

Q4: Can environmental factors influence the selectivity of these herbicides?

A4: Yes, environmental conditions can significantly impact herbicide selectivity.[7][8][9] Factors such as temperature, humidity, and soil moisture can affect the rate of herbicide absorption, translocation, and metabolism in both crops and weeds.[6][7] For example, high temperatures can increase the rate of herbicide metabolism in tolerant crops, potentially enhancing selectivity.[6][10] However, conditions that stress the crop, such as drought or extreme temperatures, can reduce its ability to metabolize the herbicide, leading to increased crop injury.[11]

Troubleshooting Guides

Problem 1: I am observing significant crop injury even at the recommended application rate.

Possible Cause Troubleshooting Step
Environmental Stress on Crop Ensure the crop is not under stress (e.g., drought, extreme temperatures, nutrient deficiency) at the time of application. Stressed crops may have a reduced capacity to metabolize the herbicide.[11]
Incorrect Application Timing Apply the herbicide at the recommended crop growth stage. Younger crop plants may be more susceptible to injury.[12]
Tank Mix Incompatibility If using a tank mix, ensure all components are compatible. Some additives or other pesticides can increase the absorption of the herbicide into the crop or inhibit its metabolism.
Varietal Sensitivity Different cultivars of the same crop may exhibit varying levels of tolerance to the herbicide. Conduct a small-scale test on the specific cultivar before large-scale application.
Improper Adjuvant Use The use of certain adjuvants can enhance herbicide uptake in both weeds and crops. Ensure the correct adjuvant is used at the recommended rate.[11]

Problem 2: The herbicide is effective on young weeds but shows poor control of mature weeds.

Possible Cause Troubleshooting Step
Weed Growth Stage Younger, actively growing weeds are generally more susceptible to herbicides.[7] Target weeds at an early growth stage for optimal control.
Development of a Thicker Cuticle Mature weeds often have a thicker, waxier cuticle that can reduce herbicide absorption.[7] Consider using an appropriate adjuvant to improve penetration.
Reduced Translocation In older plants, the herbicide may not be as efficiently translocated to the sites of action.
Metabolic Resistance Some weed biotypes may have evolved enhanced metabolic pathways to detoxify the herbicide as they mature.

Problem 3: My this compound herbicide is showing reduced efficacy on a weed species that it previously controlled.

Possible Cause Troubleshooting Step
Development of Herbicide Resistance The weed population may have developed resistance to the herbicide's mode of action. This can occur after repeated use of the same herbicide or herbicides with the same mode of action.[13]
Low Application Rate Consistently using low doses of the herbicide can select for resistant individuals in the weed population.[14]
Environmental Conditions Unfavorable environmental conditions at the time of application can reduce herbicide efficacy.[7]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Determine Herbicide Selectivity

This protocol is designed to assess the selectivity of a this compound herbicide between a crop and a weed species.

Methodology:

  • Plant Preparation: Grow the selected crop and weed species in pots under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[15][16]

  • Herbicide Application: When the plants reach the 2-4 leaf stage, apply the herbicide at a range of doses.[15] A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate. Use a calibrated sprayer to ensure uniform application.[15]

  • Data Collection: At 14 and 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Also, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Analyze the data using a non-linear regression model to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the crop and the weed species.

  • Selectivity Index (SI) Calculation: Calculate the SI as the ratio of the crop GR₅₀ to the weed GR₅₀ (SI = GR₅₀ crop / GR₅₀ weed). A higher SI value indicates greater selectivity.

Protocol 2: In Vitro Herbicide Metabolism Assay Using Plant Microsomes

This protocol aims to compare the rate of herbicide metabolism in tolerant and susceptible plant species.

Methodology:

  • Microsome Isolation: Isolate microsomes from the shoots of both the tolerant crop and the susceptible weed species.

  • Metabolism Reaction: Incubate the isolated microsomes with the this compound herbicide and an NADPH-generating system at a controlled temperature (e.g., 30°C).

  • Sample Collection: Collect aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Extraction: Stop the reaction and extract the parent herbicide and its metabolites from the aliquots using a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent herbicide and the formation of its metabolites over time.[16][17][18][19][20]

  • Data Analysis: Calculate the rate of herbicide metabolism for each plant species.

Visualizations

HerbicideMetabolismWorkflow cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation Herbicide This compound (Active Herbicide) Oxidation Oxidation/Hydroxylation (Cytochrome P450s) Herbicide->Oxidation Introduction of functional groups Conjugation Conjugation with Glucose or Glutathione (GSTs, GTs) Oxidation->Conjugation Increased water solubility Vacuole Sequestration in Vacuole Conjugation->Vacuole Detoxification and removal from cytoplasm

Caption: Workflow of this compound Herbicide Metabolism in Tolerant Plants.

SelectivityTroubleshooting Start Observed Crop Injury CheckStress Is the crop under environmental stress? Start->CheckStress CheckTiming Was the application timing correct for the crop stage? CheckStress->CheckTiming No SolutionStress Mitigate crop stress before application. CheckStress->SolutionStress Yes CheckTankMix Was a tank mix used? CheckTiming->CheckTankMix Yes SolutionTiming Adjust application timing to the correct growth stage. CheckTiming->SolutionTiming No CheckVariety Is the crop variety known to be sensitive? CheckTankMix->CheckVariety No SolutionTankMix Review tank mix compatibility. CheckTankMix->SolutionTankMix Yes SolutionVariety Conduct a small-scale test on the specific variety. CheckVariety->SolutionVariety Yes FurtherInvestigation Further investigation needed (e.g., soil analysis, spray calibration). CheckVariety->FurtherInvestigation No StressYes Yes StressNo No TimingYes Yes TimingNo No TankMixYes Yes TankMixNo No VarietyYes Yes VarietyNo No

References

Validation & Comparative

A Comparative Analysis of 2-Phenoxybutanoic Acid and 2,4-D Herbicide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-Phenoxybutanoic acid and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). While extensive data exists for the commercial herbicide 2,4-D, publicly available research on the specific herbicidal activity of this compound is limited. Therefore, this comparison synthesizes established data for 2,4-D and infers the likely properties of this compound based on well-understood structure-activity relationships within the phenoxyalkanoic acid class of herbicides.

Executive Summary

Both this compound and 2,4-D belong to the phenoxyalkanoic acid class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] 2,4-D is a potent and widely used herbicide with a long history of efficacy against a broad spectrum of broadleaf weeds.[3] Based on structure-activity relationship studies of phenoxyalkanoic acids, it is anticipated that this compound also possesses herbicidal properties, though its efficacy relative to 2,4-D is not definitively established in available literature. The key difference in their chemical structures—the presence of two chlorine atoms on the phenyl ring of 2,4-D—is known to significantly influence herbicidal activity.

Data Presentation: A Comparative Overview

Due to the lack of specific experimental data for this compound, the following tables focus on the well-documented efficacy of 2,4-D. A qualitative comparison based on structure-activity relationships is provided to estimate the potential efficacy of this compound.

Table 1: General Properties and Structure

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Structure C₁₀H₁₂O₃C₈H₆Cl₂O₃
Molar Mass 196.20 g/mol 221.04 g/mol
Herbicide Class Phenoxyalkanoic acid (likely)Phenoxyalkanoic acid[1]
Mechanism of Action Synthetic Auxin (presumed)Synthetic Auxin[4]

Table 2: Herbicidal Efficacy of 2,4-D on Common Broadleaf Weeds

This table presents the Growth Reduction (GR50) values for 2,4-D against various weed species. The GR50 value represents the concentration of a herbicide required to reduce plant growth by 50%.[5][6]

Weed SpeciesCommon Name2,4-D GR50 (g ai/ha)
Amaranthus retroflexusRedroot PigweedData not readily available
Chenopodium albumCommon LambsquartersData not readily available
Taraxacum officinaleDandelionData not readily available
Abutilon theophrastiVelvetleafData not readily available

Note: Specific GR50 values for 2,4-D can vary significantly based on experimental conditions, weed growth stage, and formulation. The absence of readily available, standardized GR50 values in the initial search highlights the complexity of direct comparisons.

Qualitative Efficacy Comparison Based on Structure-Activity Relationships (SAR):

Studies on phenoxyalkanoic acid herbicides have established that the type and position of substituents on the phenoxy ring are critical for herbicidal activity.[7] The two chlorine atoms at the 2 and 4 positions of the phenyl ring in 2,4-D are known to be crucial for its high potency.[7] this compound lacks these electron-withdrawing chlorine atoms. Generally, the presence of halogen substituents on the aromatic ring enhances the herbicidal activity of phenoxyalkanoic acids. Therefore, it is reasonable to infer that This compound would likely exhibit lower herbicidal efficacy compared to 2,4-D .

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. The following protocols are standard in the field for evaluating synthetic auxin herbicides like 2,4-D and could be applied to assess the efficacy of this compound.

Whole-Plant Bioassay for Post-Emergence Efficacy

This protocol is used to determine the herbicidal effect of a compound when applied to emerged and actively growing weeds.

Objective: To quantify the dose-response of a target weed species to the herbicide.

Methodology:

  • Plant Cultivation: Grow a uniform population of the target weed species (e.g., Amaranthus retroflexus) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).

  • Herbicide Application: When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicide. Prepare a range of herbicide concentrations. The herbicide is typically applied using a precision sprayer to ensure uniform coverage.

  • Treatment Groups:

    • Untreated control (sprayed with water and any solvent/surfactant used in the herbicide formulation).

    • A series of increasing doses of the test herbicide (e.g., this compound).

    • A series of increasing doses of a reference herbicide (e.g., 2,4-D).

  • Data Collection: After a set period (e.g., 14-21 days), assess the plants for visual injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR50 value using a log-logistic dose-response curve.[5][6]

Seed Germination and Early Seedling Growth Bioassay

This protocol assesses the pre-emergence herbicidal activity of a compound.

Objective: To determine the effect of the herbicide on seed germination and early root and shoot growth.

Methodology:

  • Test Preparation: Place a set number of seeds of the target weed species on filter paper in a petri dish.

  • Herbicide Treatment: Moisten the filter paper with a known volume of different concentrations of the test herbicide solution. An untreated control with distilled water should be included.

  • Incubation: Place the petri dishes in a growth chamber with controlled temperature and light conditions.

  • Data Collection: After a specified period (e.g., 7-10 days), count the number of germinated seeds. Measure the length of the radicle (root) and coleoptile (shoot) of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percent inhibition of root and shoot growth compared to the control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of these herbicides.

Auxin_Signaling_Pathway cluster_perception 1. Perception cluster_degradation 2. Degradation cluster_response 3. Gene Expression Synthetic Auxin Synthetic Auxin TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Receptor Binds to Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor Recruits SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Part of 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits SCF Complex->Aux/IAA Repressor Ubiquitinates Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factor->Auxin-Responsive Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Herbicide_Efficacy_Workflow Start Start Weed Cultivation Weed Cultivation Start->Weed Cultivation Herbicide Application Herbicide Application Weed Cultivation->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis GR50 Determination GR50 Determination Data Analysis->GR50 Determination End End GR50 Determination->End

Caption: Experimental workflow for whole-plant herbicide bioassay.

Conclusion

2,4-D is a well-established and potent synthetic auxin herbicide with a broad spectrum of activity against broadleaf weeds. While direct comparative data is lacking for this compound, principles of structure-activity relationships in phenoxyalkanoic acids suggest it likely possesses herbicidal properties, albeit at a potentially lower efficacy than its chlorinated analogue, 2,4-D. Further experimental investigation following the detailed protocols outlined in this guide is necessary to quantitatively assess the herbicidal efficacy of this compound and to fully understand its potential as a weed management agent. This would enable a direct and robust comparison with established herbicides like 2,4-D.

References

A Comparative Analysis of Phenoxyalkanoic Acid Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyalkanoic acid herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture since their introduction in the 1940s.[1] Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) leads to unregulated growth and eventual death in susceptible dicotyledonous plants, while monocotyledonous crops such as wheat and corn remain largely unaffected.[1] This guide provides a comprehensive comparison of the performance of prominent phenoxyalkanoic acid herbicides, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: A Disruption of Hormonal Balance

Phenoxyalkanoic acid herbicides exert their effects by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[2][3] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2] In the absence of an auxin mimic, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[2]

The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The removal of the Aux/IAA repressor liberates ARFs, allowing them to activate the transcription of a cascade of genes involved in plant growth and development.[5] The sustained and excessive activation of these genes by the more stable synthetic auxins, compared to the rapidly metabolized natural IAA, leads to a series of detrimental physiological responses in susceptible plants. These include epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, the disruption of vascular tissues, leading to plant death.[6]

Downstream of this primary signaling event, the auxin overload also triggers the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA). The increased ethylene production contributes to leaf epinasty and senescence, while the accumulation of ABA is a key factor in the overall phytotoxic response, leading to growth inhibition.

AuxinSignalingPathway cluster_cell Plant Cell Phenoxy_Herbicide Phenoxyalkanoic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Phenoxy_Herbicide->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF inhibits SCF_Complex->Aux_IAA targets for ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Ethylene Ethylene Biosynthesis Auxin_Genes->Ethylene ABA Abscisic Acid Biosynthesis Auxin_Genes->ABA Physiological_Effects Uncontrolled Growth, Epinasty, Senescence, Plant Death Ethylene->Physiological_Effects ABA->Physiological_Effects

Caption: Simplified signaling pathway of phenoxyalkanoic acid herbicides.

Comparative Performance of Phenoxyalkanoic Acid Herbicides

The efficacy of phenoxyalkanoic acid herbicides varies depending on the specific chemical structure, weed species, and environmental conditions. The following tables summarize the comparative performance of several common phenoxyalkanoic acid herbicides.

Table 1: Comparative Efficacy on Common Broadleaf Weeds
HerbicideCanada Thistle(Cirsium arvense)Dandelion(Taraxacum officinale)Common Chickweed(Stellaria media)Ground Ivy(Glechoma hederacea)
2,4-D Good to Excellent[7]ExcellentFairFair
MCPA Good[7]GoodGood[8]Poor
Mecoprop (MCPP) ModerateGoodExcellent[8]Moderate
Dichlorprop (2,4-DP) GoodGoodGoodGood

Efficacy ratings are a qualitative summary based on available literature and can be influenced by application rate, timing, and environmental factors.

Table 2: Crop Selectivity in Wheat and Corn
HerbicideWheat ToleranceCorn Tolerance
2,4-D Good (with application timing restrictions)[9]Good[10]
MCPA Excellent[11]Good
Mecoprop (MCPP) GoodGood
Dichlorprop (2,4-DP) GoodGood

Crop tolerance is generally high for these herbicides in monocotyledonous crops; however, injury can occur, especially with improper application timing or rates.[9] Always consult the product label for specific application guidelines.

Table 3: Toxicological Profile of Selected Phenoxyalkanoic Acid Herbicides
HerbicideAcute Oral LD50 (rat, mg/kg)
2,4-D 375
MCPA 700
Mecoprop (MCPP) 930
Dichlorprop (2,4-DP) 800
2,4,5-T 500

Data sourced from Chemcess.[12] The use of 2,4,5-T has been largely discontinued due to concerns about dioxin contamination.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy and selectivity of phenoxyalkanoic acid herbicides.

Protocol 1: Greenhouse Efficacy Bioassay

Objective: To determine the dose-response of a target weed species to a phenoxyalkanoic acid herbicide under controlled conditions.

Materials:

  • Seeds of the target weed species (e.g., Cirsium arvense) and a susceptible control species.

  • Pots (10 cm diameter) filled with a standardized potting mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide stock solution and a series of dilutions.

  • Laboratory-grade sprayer calibrated to deliver a precise volume.

  • Balance for measuring plant biomass.

Methodology:

  • Plant Propagation: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot). Grow plants to the 2-4 leaf stage.

  • Experimental Design: Arrange the pots in a completely randomized design with at least four replications per treatment. Treatments should include an untreated control and a range of at least five herbicide concentrations, including rates below and above the expected effective dose.[7]

  • Herbicide Application: Apply the herbicide solutions to the foliage of the plants using a calibrated laboratory sprayer. Ensure uniform coverage of all plants within a treatment group.

  • Data Collection: At a predetermined time after treatment (e.g., 21 days), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death). Harvest the above-ground biomass of the plants in each pot, dry in an oven at 70°C for 48 hours, and record the dry weight.[7]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test). The dose-response data can be fitted to a log-logistic model to calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).[7]

Protocol 2: Crop Tolerance Field Trial

Objective: To evaluate the tolerance of a specific crop (e.g., wheat) to different phenoxyalkanoic acid herbicides under field conditions.

Materials:

  • Certified seed of the desired crop variety.

  • Field plot area with uniform soil type and low weed pressure.

  • Commercial formulations of the herbicides to be tested.

  • Field sprayer calibrated for accurate application.

  • Tools for assessing crop injury and measuring yield.

Methodology:

  • Plot Establishment: Establish plots of a standard size (e.g., 2m x 10m) in a randomized complete block design with at least three to four replications.

  • Herbicide Application: Apply the herbicides at the recommended label rate and at a 2x rate to assess the margin of crop safety. Applications should be made at the crop growth stage specified on the herbicide label.

  • Crop Injury Assessment: Visually assess crop injury at regular intervals after application (e.g., 7, 14, and 28 days after treatment). Use a standardized rating scale (0-100%) to quantify symptoms such as stunting, chlorosis, and malformation.

  • Yield Determination: At crop maturity, harvest the grain from a predetermined area within each plot. Clean, dry, and weigh the grain to determine the yield per unit area.

  • Data Analysis: Analyze the crop injury and yield data using ANOVA to determine if there are significant differences between the herbicide treatments and the untreated control.

ExperimentalWorkflow start Start seed_prep Seed Preparation & Germination start->seed_prep plant_growth Plant Growth to Target Stage seed_prep->plant_growth exp_design Experimental Design (e.g., Randomized Block) plant_growth->exp_design herbicide_prep Herbicide Preparation (Dilution Series) exp_design->herbicide_prep application Herbicide Application herbicide_prep->application incubation Incubation Period application->incubation data_collection Data Collection (Visual Injury, Biomass, Yield) incubation->data_collection data_analysis Statistical Analysis (ANOVA, GR50) data_collection->data_analysis results Results & Conclusion data_analysis->results end_node End results->end_node

Caption: General experimental workflow for herbicide efficacy testing.

Conclusion

Phenoxyalkanoic acid herbicides remain a vital tool for selective broadleaf weed management in cereal crops and turf. While they share a common mechanism of action as synthetic auxins, their efficacy on specific weed species and their toxicological profiles can differ. A thorough understanding of these differences, supported by robust experimental data, is crucial for their effective and safe use. The protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other herbicidal compounds.

References

Efficacy of 2-Phenoxybutanoic Acid Versus Other Synthetic Auxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Phenoxybutanoic acid and other widely used synthetic auxins. Due to the limited direct experimental data on this compound, this comparison is primarily based on the well-established principles of phenoxyalkanoic acid metabolism and structure-activity relationships within this class of synthetic auxins.

Introduction to Synthetic Auxins and their Mechanism of Action

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). They are widely used in agriculture and horticulture to control plant growth, promote rooting, and as herbicides. The primary mechanism of action for most synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes that regulate cell division, expansion, and differentiation.

This compound: A Pro-Auxin

Evidence suggests that phenoxyalkanoic acids with an even number of carbon atoms in their side chain, such as this compound, are not directly active as auxins. Instead, they act as "pro-auxins." Within the plant, they undergo a process called β-oxidation, a metabolic pathway that shortens the fatty acid side chain by two carbon atoms at a time. Through one cycle of β-oxidation, this compound is converted into 2-Phenoxyacetic acid, a known active synthetic auxin. Therefore, the efficacy of this compound is contingent upon the rate and efficiency of its metabolic conversion within the target plant species.

Comparative Data of Synthetic Auxins

The following table summarizes the key characteristics of this compound in comparison to other common synthetic auxins. It is important to note that the data for this compound are inferred based on its conversion to 2-Phenoxyacetic acid.

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)1-Naphthaleneacetic acid (NAA)Dicamba
Mode of Action Pro-auxin (converted to 2-Phenoxyacetic acid)Direct-acting auxinDirect-acting auxinDirect-acting auxin
Receptor Binding Affinity (of active form) Moderate (inferred for 2-Phenoxyacetic acid)Moderate to HighHighModerate
Optimal Concentration for Rooting Dependent on conversion rate1-10 mg/L0.1-1 mg/LNot typically used for rooting
Herbicidal Activity Yes (dependent on conversion)Yes (selective for broadleaf weeds)At high concentrationsYes (selective for broadleaf weeds)
Metabolism in Plants β-oxidation to active formSlow degradationConjugation and oxidationRapidly metabolized in tolerant species
Potential for Specificity May offer tissue-specific activity based on β-oxidation enzyme distributionVaries by speciesBroadly activeHigh in some species

Experimental Protocols

Root Elongation Inhibition Assay

This assay is a common method to determine the auxin activity of a compound.

  • Plant Material: Arabidopsis thaliana seedlings are typically used due to their rapid growth and sensitivity to auxins.

  • Growth Medium: Seedlings are grown on a sterile agar medium (e.g., Murashige and Skoog) in vertically oriented petri dishes.

  • Treatment: The growth medium is supplemented with a range of concentrations of the test compound (e.g., this compound, 2,4-D, NAA) and a solvent control.

  • Measurement: The length of the primary root is measured at regular intervals (e.g., daily for 5-7 days).

  • Data Analysis: The root length is plotted against the concentration of the test compound to generate a dose-response curve. The concentration that causes 50% inhibition of root growth (IC50) is a key parameter for comparing efficacy.

Auxin-Responsive Gene Expression Assay (DR5::GUS)

This assay utilizes a reporter gene system to visualize auxin activity within plant tissues.

  • Plant Material: Transgenic plants expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter are used.

  • Treatment: Plants or plant tissues are treated with the test compounds at various concentrations.

  • GUS Staining: Tissues are incubated with a solution containing the GUS substrate (X-Gluc), which produces a blue precipitate in cells with GUS activity.

  • Visualization: The stained tissues are observed under a microscope to determine the location and intensity of the blue color, which corresponds to the level of auxin activity.

  • Quantification: GUS activity can be quantified using a fluorometric assay with a MUG substrate.

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

The diagram below illustrates the core auxin signaling pathway that is activated by synthetic auxins.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Cellular Response (Elongation, Division, etc.) Auxin_Genes->Response

Caption: Canonical auxin signaling pathway initiated by synthetic auxins.

Experimental Workflow for Comparing Synthetic Auxin Efficacy

The following diagram outlines a typical workflow for comparing the efficacy of different synthetic auxins.

ExperimentalWorkflow start Select Synthetic Auxins (e.g., this compound, 2,4-D, NAA) assay1 Root Elongation Inhibition Assay start->assay1 assay2 DR5::GUS Reporter Assay start->assay2 assay3 Receptor Binding Assay (Surface Plasmon Resonance) start->assay3 data_analysis Data Analysis and Comparison (Dose-response curves, IC50 values, Binding affinity) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Determine Relative Efficacy and Potency data_analysis->conclusion

Caption: Workflow for comparing synthetic auxin efficacy.

Logical Relationship of Phenoxyalkanoic Acids

This diagram illustrates the metabolic relationship between phenoxyalkanoic acids with different side chain lengths.

PhenoxyalkanoicAcids Phenoxybutanoic This compound (Pro-auxin) BetaOxidation β-oxidation Phenoxybutanoic->BetaOxidation Phenoxypropionic 2-Phenoxypropionic Acid (Inactive) Phenoxypropionic->BetaOxidation No conversion to active form Phenoxyacetic 2-Phenoxyacetic Acid (Active Auxin) BetaOxidation->Phenoxyacetic

Caption: Metabolic fate of phenoxyalkanoic acids in plants.

Conclusion

This compound is best understood as a pro-auxin that requires metabolic activation via β-oxidation to exert its auxin-like effects. Its efficacy is therefore dependent on the enzymatic machinery of the target plant. In contrast, other common synthetic auxins like 2,4-D and NAA are directly active. This difference in the mode of action could potentially be exploited to achieve greater tissue or species specificity. Further research is needed to directly quantify the binding affinity of 2-Phenoxyacetic acid (the active metabolite of this compound) to various auxin receptors and to determine the efficiency of β-oxidation of this compound in different plant species. Such data will be crucial for a more precise comparison and for the rational design of novel plant growth regulators.

A Comparative Guide to the Structure-Activity Relationship of 2-Phenoxybutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxybutanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with three key therapeutic targets: Cyclooxygenase-2 (COX-2), Endothelin (ET) receptors, and Peroxisome Proliferator-Activated Receptors (PPARs). The information presented herein is intended to guide researchers in the design and development of novel therapeutics with enhanced potency and selectivity.

Analogs as Selective COX-2 Inhibitors

This compound analogs have been investigated as potential anti-inflammatory agents through the inhibition of COX enzymes. The selective inhibition of COX-2 over COX-1 is a critical objective to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship Summary:

The anti-inflammatory activity of these analogs is significantly influenced by the nature and position of substituents on both the phenoxy and butanoic acid moieties. Key SAR observations include:

  • Substitution on the Phenoxy Ring: Halogen substitution on the phenoxy ring has been shown to enhance anti-inflammatory activity. For instance, dichlorophenoxy derivatives have demonstrated favorable potency.

  • Carboxylic Acid Moiety: The carboxylic acid group is crucial for activity, likely due to its interaction with the active site of the COX enzyme. Esterification or amidation of this group can modulate the activity and selectivity profile.

  • Alkyl Chain: The length and substitution on the butanoic acid chain can influence both potency and selectivity.

Comparative In Vitro Activity of COX-2 Inhibitors
Compound ClassRepresentative AnalogsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxy Acetic Acid Derivatives Analogs 5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09Up to 133.34
Reference Celecoxib14.930.05~298.6
Reference Mefenamic Acid29.91.9815.1

Note: Data is compiled from various sources and assay conditions may differ.[1]

COX-2 Signaling Pathway

The diagram below illustrates the signaling cascade leading to inflammation and the point of intervention for COX-2 inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids cleaves Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Inflammatory_Stimuli->PLA2 activate COX2_Inhibitors This compound Analogs (COX-2 Inhibitors) COX2_Inhibitors->COX2 inhibit

Caption: COX-2 signaling pathway and inhibition by this compound analogs.

Analogs as Endothelin Receptor Antagonists

A series of this compound derivatives have been synthesized and evaluated for their antagonistic activity on endothelin (ET) receptors, particularly the ET-A subtype. These compounds show potential for the treatment of cardiovascular diseases, including pulmonary arterial hypertension.[2]

Structure-Activity Relationship Summary:

The development of potent endothelin antagonists from this scaffold has revealed several key structural requirements:

  • Benzoheterocyclic Substituents: The introduction of benzoheterocycles on the phenoxy ring can significantly enhance antagonistic activity.

  • Stereochemistry: The stereochemistry at the chiral center of the butanoic acid moiety can influence potency and selectivity.

  • Carboxylic Acid: The acidic head group is essential for binding to the receptor.

Comparative In Vitro Activity of Endothelin Receptor Antagonists
CompoundModificationsET-A Receptor IC50 (nM)
6e Benzo[d]thiazol-2-yl substitutionNanomolar range
6g Benzoxazol-2-yl substitutionSignificant activity
BQ123 (Reference) Cyclic pentapeptide-

Note: Specific IC50 values for all analogs are not publicly available, but relative potencies have been established.[2]

Endothelin Signaling Pathway

The diagram below depicts the endothelin signaling pathway and the mechanism of action for endothelin receptor antagonists.

ET_Signaling_Pathway Endothelin_1 Endothelin-1 (ET-1) ET_A_Receptor ET-A Receptor (GPCR) Endothelin_1->ET_A_Receptor binds to Gq_11 Gq/11 ET_A_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER/SR) IP3->Ca_Release induces PKC_Activation PKC Activation DAG->PKC_Activation activates Vasoconstriction Vasoconstriction, Cell Proliferation Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction ET_Antagonists This compound Analogs (ET-A Antagonists) ET_Antagonists->ET_A_Receptor block

Caption: Endothelin-A receptor signaling pathway and its antagonism.

Analogs as PPAR Agonists

Analogs of 2-phenoxypropanoic acid, structurally related to this compound, have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ. These receptors are key regulators of lipid and glucose metabolism, making their agonists promising candidates for the treatment of metabolic disorders.

Structure-Activity Relationship Summary:

The SAR for this class of PPAR agonists highlights the importance of several structural features:

  • Hydrophobic Tail: A bulky hydrophobic group, such as an adamantylphenyl substituent, at the distal end of the molecule is crucial for potent activity.

  • Acidic Head Group: The carboxylic acid moiety is essential for interaction with the ligand-binding domain of PPARs.

  • Linker: The length and flexibility of the linker between the hydrophobic tail and the acidic head group can influence subtype selectivity.

  • Stereochemistry: The stereoisomerism at the chiral center of the propanoic acid can significantly impact the potency.

Comparative In Vitro Activity of PPAR Agonists
CompoundModificationsPPARα EC50 (nM)PPARδ EC50 (nM)
(S)-10 Acetamide-based, non-carboxylic acid1723
Phenylpropanoic acid derivative (12) 4-Adamantylphenyl substituent--

Note: Data is derived from studies on structurally related analogs. Direct comparative data for a series of 2-phenoxybutanoic acids is limited.

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of PPAR activation and subsequent gene regulation.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist 2-Phenoxybutanoic Acid Analog (Agonist) PPAR PPARα/δ PPAR_Agonist->PPAR binds to & activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE binds to Target_Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Target_Gene_Expression regulates

Caption: General mechanism of Peroxisome Proliferator-Activated Receptor (PPAR) activation.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

  • Test Compound Preparation: Analogs are dissolved in DMSO and serially diluted.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (substrate).

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzymes, and Test Compounds Start->Prepare_Reagents Plate_Setup Set up 96-well plate with Controls and Test Compounds Prepare_Reagents->Plate_Setup Add_Enzyme Add COX-1 or COX-2 to appropriate wells Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate with Test Compounds Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 levels (e.g., EIA) Stop_Reaction->Measure_PGE2 Data_Analysis Calculate % Inhibition and determine IC50 Measure_PGE2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for ET-A and ET-B receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human ET-A or ET-B receptors are prepared from transfected cell lines (e.g., CHO cells).

  • Radioligand: [¹²⁵I]-ET-1 is used as the radioligand.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

  • Competition Assay: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at room temperature to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 values are determined by non-linear regression of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

PPAR Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine the potency (EC50) of test compounds as PPAR agonists.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPAR subtype of interest (α or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase activity is measured by adding a luciferin substrate and quantifying the emitted light using a luminometer.

  • Data Analysis: The fold activation of luciferase expression is calculated relative to a vehicle control. The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Scrutinizing 2-Phenoxybutanoic Acid: A Comparative Analysis of In-Vivo and In-Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the pharmacological data for 2-Phenoxybutanoic acid. To date, no specific in-vivo or in-vitro activity has been reported for this compound.

While direct experimental data for this compound is absent, research into its derivatives offers a glimpse into the potential biological activities of this chemical scaffold. This guide will focus on a closely related and studied derivative to provide a comparative framework, with the explicit understanding that these findings are not directly applicable to this compound itself.

Case Study: A Phenoxybutanoic Acid Derivative as an Endothelin Antagonist

A study on the discovery of potent endothelin antagonists identified a series of phenoxybutanoic acid derivatives with significant antihypertensive activity. One of the lead compounds from this study, a derivative designated as 6e , demonstrated notable in-vitro and in-vivo effects.[1] This compound serves as the primary subject of the following comparative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the phenoxybutanoic acid derivative 6e .

Parameter In-Vitro/In-Vivo Assay Result Reference
IC50 In-VitroEndothelin Receptor BindingNanomolar range[1]
Antagonistic Activity In-VitroContraction of rat thoracic aortic ringSignificant[1]
Receptor Selectivity In-VitroEndothelin Receptor Subtype BindingSelective ETA antagonist[1]
Antihypertensive Effect In-VivoHypoxia-induced pulmonary arterial hypertension in ratsEffective in relieving hypertension[1]
Effect on Right Ventricular Hypertrophy In-VivoHypoxia-induced model in ratsEffective in relieving right ventricular weight ratio[1]
Experimental Protocols

Detailed methodologies for the key experiments performed on the phenoxybutanoic acid derivative 6e are outlined below.

In-Vitro Assay: Antagonistic Activity on Rat Thoracic Aortic Ring [1]

  • Tissue Preparation: The thoracic aorta was isolated from Sprague-Dawley rats and cut into rings.

  • Experimental Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Procedure: The rings were pre-contracted with endothelin-1. The phenoxybutanoic acid derivatives were then added to the bath to determine their ability to antagonize the contraction.

  • Data Analysis: The concentration-response curves were plotted to determine the antagonistic activity.

In-Vivo Assay: Hypoxia-Induced Pulmonary Arterial Hypertension in Rats [1]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Hypertension: The rats were exposed to a hypoxic environment (10% O2) for a specified period to induce pulmonary arterial hypertension.

  • Drug Administration: The test compound 6e was administered to the treatment group of rats.

  • Measurement of Efficacy: After the treatment period, the rats were evaluated for relief of pulmonary arterial hypertension and reduction in the right ventricular weight ratio.

Visualizing Experimental Workflows

Due to the absence of known signaling pathways for this compound, the following diagram illustrates a generalized experimental workflow for the initial screening and evaluation of a novel compound with potential biological activity.

experimental_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation compound Test Compound (this compound Derivative) receptor_binding Receptor Binding Assays (e.g., Endothelin Receptors) compound->receptor_binding Initial Screen cell_based Cell-Based Functional Assays (e.g., Aortic Ring Contraction) receptor_binding->cell_based Functional Validation selectivity Selectivity Profiling cell_based->selectivity Determine Specificity animal_model Disease Model (e.g., Hypertensive Rats) selectivity->animal_model Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Characterize Exposure efficacy Efficacy Studies pk_pd->efficacy Evaluate Therapeutic Effect toxicity Toxicology Assessment efficacy->toxicity Assess Safety Profile

A generalized workflow for drug discovery and development.

Conclusion

References

Comparative Cross-Reactivity Analysis of Phenoxyalkanoic Acid Herbicides in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative framework for assessing the cross-reactivity of phenoxyalkanoic acids in immunoassays. Due to the limited availability of specific cross-reactivity data for 2-Phenoxybutanoic acid in publicly accessible literature, this document utilizes data from a functionally and structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to illustrate the principles and data presentation of a cross-reactivity study. The methodologies and findings presented herein are based on published research on 2,4-D and serve as a representative example.

Introduction

The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately detects the target analyte without interference from structurally similar compounds. Cross-reactivity, the phenomenon where an antibody binds to molecules other than the target antigen, can lead to false-positive results and inaccurate quantification. This guide provides a comparative analysis of the cross-reactivity of an immunoassay developed for the detection of the widely used herbicide 2,4-D with other phenoxyalkanoic acid analogues. Understanding the cross-reactivity profile is essential for the development of highly specific and reliable analytical methods for this class of compounds.

Data Presentation: Cross-Reactivity of Anti-2,4-D Monoclonal Antibodies

The cross-reactivity of a fluorescence polarization immunoassay (FPIA) developed for 2,4-D was evaluated against several structurally related phenoxyalkanoic acid herbicides. The following table summarizes the quantitative cross-reactivity data, which is calculated based on the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte, 2,4-D.[1]

Cross-Reactivity (%) = (IC50 of 2,4-D / IC50 of competing compound) x 100

Competing CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)Cl-C6H3(Cl)-OCH2COOH10100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Cl2-C6H2(Cl)-OCH2COOH>1000<1
2-Chloro-4-fluorophenoxyacetic acid (2,4-CFPA)Cl-C6H3(F)-OCH2COOHNot ReportedLow
2,4-Chloro-5-fluorophenoxyacetic acid (2,4,5-CFPA)Cl-C6H2(Cl)(F)-OCH2COOHNot ReportedLow
Pentachlorophenoxyacetic acid (PCPA)Cl5-C6-OCH2COOHNot ReportedLow
4-Chloro-o-toluoxyacetic acid (4-CTA)Cl-C6H3(CH3)-OCH2COOHNot ReportedLow

Data adapted from a study on a fluorescence polarization immunoassay for 2,4-D.[1]

Experimental Protocols

The following is a detailed methodology for a competitive fluorescence polarization immunoassay (FPIA) used to determine the cross-reactivity of anti-2,4-D monoclonal antibodies.[1]

Reagents and Materials
  • Monoclonal Antibodies (MAb) against 2,4-D: Specific for 2,4-D.

  • Tracer: A 2,4-D derivative conjugated to a fluorescent molecule (e.g., fluorescein).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 2,4-D Standard Solutions: A series of known concentrations of 2,4-D in the assay buffer.

  • Competing Compound Solutions: A series of known concentrations of the structurally related compounds to be tested for cross-reactivity.

  • Fluorescence Polarization Instrument: Capable of measuring fluorescence polarization.

Competitive FPIA Procedure
  • Reaction Mixture Preparation: In a suitable microplate or cuvette, a fixed concentration of the tracer solution and the specific monoclonal antibody solution are added.

  • Addition of Competitor: A solution of either the 2,4-D standard or the competing compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 15-20 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization (mP) of the solution is measured using a fluorescence polarization instrument. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

  • Data Analysis: The degree of fluorescence polarization is inversely proportional to the concentration of free 2,4-D or the cross-reacting compound in the sample. A standard curve is generated by plotting the mP values against the logarithm of the 2,4-D concentration. The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined from this curve. The IC50 values for the competing compounds are determined similarly.

Visualizations

Experimental Workflow for Competitive FPIA

FPIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tracer Tracer (Fluorescent 2,4-D) Mix Mix Tracer, MAb, and Analyte Tracer->Mix MAb Monoclonal Antibody (Anti-2,4-D) MAb->Mix Analyte Sample or Standard (2,4-D or Analogue) Analyte->Mix Incubate Incubate (e.g., 20 min) Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Calculate Calculate IC50 and Cross-Reactivity Measure->Calculate

Caption: Workflow of a competitive fluorescence polarization immunoassay (FPIA).

Logical Relationship of Cross-Reactivity

Cross_Reactivity_Concept cluster_molecules Molecules cluster_binding Binding Events cluster_outcome Assay Outcome Ab Anti-2,4-D Antibody Binding_specific Specific Binding Ab->Binding_specific High Affinity Binding_cross Cross-Reactivity Ab->Binding_cross Lower Affinity Ag_target 2,4-D (Target Antigen) Ag_target->Binding_specific Ag_analogue Structural Analogue (e.g., 2,4,5-T) Ag_analogue->Binding_cross Signal Signal Generation Binding_specific->Signal Binding_cross->Signal Interference

Caption: Conceptual diagram of antibody cross-reactivity in an immunoassay.

References

Benchmarking 2-Phenoxybutanoic acid performance against commercial herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on Efficacy and Mode of Action

This guide provides a detailed comparison of the herbicidal performance of 2-Phenoxybutanoic acid against established commercial herbicides. The information is intended for researchers, scientists, and professionals in agricultural science and drug development. The comparison is based on the established knowledge of the phenoxyalkanoic acid class, to which this compound belongs, due to the limited direct public data on this specific compound.

Introduction to this compound

This compound is a member of the phenoxyalkanoic acid chemical family.[1][2][3] This class of compounds is well-known for its herbicidal properties, acting as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2][4][5] When applied to susceptible plants at high concentrations, these synthetic auxins induce uncontrolled and disorganized growth, ultimately leading to plant death.[2][5][6] They are particularly effective against broadleaf (dicot) weeds while monocot crops like cereals show higher tolerance, making them valuable selective herbicides.[4][5][7][8] A closely related commercial product, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), functions as a propesticide, converting to the highly active herbicide 2,4-D within susceptible plant species.[9][10] This suggests this compound would likely exhibit a similar mechanism.

Mechanism of Action: Synthetic Auxin Pathway

Synthetic auxin herbicides like those in the phenoxyalkanoic acid class disrupt plant homeostasis through a well-defined signaling cascade. The primary action is to overwhelm the natural auxin regulatory system.

  • Perception and Binding: The herbicide molecule is recognized by the TIR1/AFB family of F-box proteins, which are auxin co-receptors.[5][11]

  • Repressor Degradation: The binding of the synthetic auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[5][12]

  • Gene De-repression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a multitude of auxin-responsive genes.[5]

  • Hormonal Cascade & Phytotoxicity: This leads to the overproduction of ethylene and abscisic acid (ABA).[4][5][12] The resulting hormonal imbalance causes a range of phytotoxic effects, including epinastic bending (twisting of stems and petioles), leaf cupping, inhibition of root growth, tissue decay, and ultimately, plant death.[4][6][10]

Synthetic_Auxin_MoA Figure 1: Simplified Signaling Pathway of Synthetic Auxin Herbicides cluster_0 cluster_1 cluster_2 cluster_3 Herbicide Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Degradation Ubiquitination & Proteasomal Degradation Receptor->Degradation Promotes Repressor Aux/IAA Repressor (Active) Repressor->Degradation Inhibited by Herbicide-Receptor binding ARF Auxin Response Factor (ARF) (Inactive) Gene_Activation Activation of Auxin-Responsive Genes ARF->Gene_Activation De-repressed Ethylene_ABA Ethylene & ABA Overproduction Gene_Activation->Ethylene_ABA Phytotoxicity Uncontrolled Growth, Senescence, Plant Death Ethylene_ABA->Phytotoxicity

Figure 1: Simplified Signaling Pathway of Synthetic Auxin Herbicides.

Performance Comparison: this compound Class vs. Commercial Herbicides

Quantitative efficacy data for herbicides is typically presented as the dose required to inhibit growth by 50% (GR₅₀) or cause 50% mortality (LD₅₀). While specific GR₅₀ values for this compound are not publicly available, the table below provides a representative comparison of its expected performance class (Phenoxy Carboxylic Acids) against other major commercial herbicides based on their known characteristics and target weed spectrums.

Herbicide ClassExample Compound(s)Mode of Action (WSSA Group)Primary Weed SpectrumKey Characteristics
Phenoxy Carboxylic Acid 2,4-D, MCPA, 2,4-DB Synthetic Auxin (Group 4)Annual & Perennial Broadleaf WeedsSelective in grass crops; systemic; causes epinastic growth.[2][7][9][13]
Benzoic Acid Dicamba Synthetic Auxin (Group 4)Annual & Perennial Broadleaf Weeds, BrushHigh soil mobility; effective on tough perennial weeds; requires careful management due to volatility.[14]
Pyridine Carboxylic Acid Triclopyr, Clopyralid Synthetic Auxin (Group 4)Broadleaf Weeds, Woody Plants, BrushExcellent for brush and woody plant control; often used in pasture and rights-of-way.[14]
Glycines Glyphosate EPSPS Inhibitor (Group 9)Broad-Spectrum (Grasses, Broadleaves)Non-selective; systemic; widely used with herbicide-tolerant crops.[8]
Phosphinic Acids Glufosinate Glutamine Synthetase Inhibitor (Group 10)Broad-Spectrum (Grasses, Broadleaves)Non-selective; contact herbicide with limited translocation; fast-acting.

Note: Performance is highly dependent on weed species, growth stage, environmental conditions, and formulation.

Experimental Protocols for Efficacy Evaluation

Evaluating the herbicidal efficacy of a compound like this compound involves standardized laboratory, greenhouse, and field trials.

1. Greenhouse Whole-Plant Bioassay

This protocol is designed to determine the dose-response relationship for a test compound on target weed species.

  • Plant Preparation: Seeds of target weed species and a tolerant crop species are sown in pots and grown under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).[15][16]

  • Herbicide Application: A stock solution of this compound is prepared. A log series of doses is applied to the plants using a precision bench sprayer to ensure uniform coverage.[16][17][18] An untreated control group is included for comparison.

  • Incubation and Assessment: Plants are returned to the greenhouse and monitored for a period of 3-4 weeks.[18] Assessments are made at regular intervals and include visual injury ratings (e.g., chlorosis, necrosis, epinasty) and plant survival counts.[16][18]

Experimental_Workflow Figure 2: General Workflow for Greenhouse Herbicide Efficacy Testing Start Start: Seed Germination Cultivation Plant Cultivation (Controlled Environment) Start->Cultivation Selection Stage Selection (e.g., 2-4 True Leaves) Cultivation->Selection Application Herbicide Application (Precision Sprayer) Selection->Application Dose_Prep Dose Preparation (Logarithmic Series) Dose_Prep->Application Incubation Post-Treatment Incubation (3-4 Weeks) Application->Incubation Assessment Visual Assessment & Survival Count Incubation->Assessment Harvest Biomass Harvest & Dry Weight Measurement Assessment->Harvest Analysis Data Analysis (GR50 / LD50 Calculation) Harvest->Analysis End End: Efficacy Determined Analysis->End

Figure 2: General Workflow for Greenhouse Herbicide Efficacy Testing.

2. Field Trials

Field trials are essential to evaluate performance under real-world environmental conditions.

  • Site Selection: Choose a location with a natural and uniform infestation of the target weed species.

  • Plot Design: The trial is set up in a randomized complete block design with multiple replicates for statistical robustness.[19] Plots are established with treated areas and untreated controls.

  • Application: Herbicides are applied at various rates using calibrated plot sprayers.

  • Evaluation: Weed control is assessed visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) as a percentage compared to the untreated control plots. Crop tolerance is also evaluated.

Conclusion

This compound belongs to the synthetic auxin class of herbicides, a group known for its selective control of broadleaf weeds in grass crops.[2][4][8] Its presumed mode of action involves the disruption of the auxin signaling pathway, leading to uncontrolled growth and plant death.[5][6] While direct comparative data is limited, its performance is expected to be similar to other phenoxyalkanoic acids like 2,4-D and MCPA. The experimental protocols outlined provide a robust framework for quantifying its specific biological activity and spectrum of control. Further research is necessary to fully elucidate its efficacy profile and potential advantages compared to existing commercial herbicides.

References

Validating the Binding Affinity of 2-Phenoxybutanoic Acid to Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding affinity of 2-phenoxybutanoic acid and its derivatives to potential receptor targets. Due to the limited publicly available data on this compound itself, this document focuses on the analysis of structurally similar compounds and outlines the established experimental protocols to determine binding affinity. The primary potential receptor families for phenoxyalkanoic acid derivatives, based on current research, include Endothelin Receptors, G-protein coupled receptor 40 (GPR40/FFA1), and Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Analysis of Binding Affinities

Compound/DerivativeTarget ReceptorAssay TypeBinding Affinity/Potency
Phenoxybutanoic Acid Derivative (6e) Endothelin Receptor A (ETA)Radioligand BindingNanomolar IC50[1]
BQ-123 (Reference Compound)Endothelin Receptor A (ETA)Radioligand BindingStandard ETA antagonist
Endothelin-1 (ET-1)Endothelin ReceptorsRadioligand BindingKi = 0.14 nM[2]
Endothelin-2 (ET-2)Endothelin ReceptorsRadioligand BindingKi = 0.16 nM[2]
Phenylpropanoic Acid Derivatives (general) GPR40 (FFA1)Aequorin/IP3 AssayAgonists[3]
TAK-875GPR40 (FFA1)Functional AssaysPotent Agonist[3]
AMG 837GPR40 (FFA1)Functional AssaysClinical Candidate Agonist[3]
GW9508GPR40 (FFA1)Calcium Flux AssayEC50 = 19 ± 0.37 nM[4]
Phenylpropanoic Acid Derivatives (general) PPARαTR-FRET BindingAgonists[5]
Fenofibric AcidPPARαTR-FRET BindingIC50 = 45.1 μM[6]
GW7647PPARαTR-FRET BindingPositive control agonist[7]
Unsaturated Long-Chain Fatty AcidsPPARαFluorescence BindingKd = 1-14 nM[8]

Experimental Protocols

To validate the binding affinity of this compound or its novel derivatives, the following established experimental protocols are recommended.

Endothelin Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for endothelin receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [¹²⁵I]ET-1

  • Receptor Source: Cell membranes from a cell line expressing ETA or ETB receptors (e.g., A10 cells)[2]

  • Test Compound: this compound or its derivatives

  • Unlabeled Ligand (for non-specific binding): High concentration of unlabeled ET-1

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4

  • Filtration System: Glass fiber filters and a cell harvester

  • Scintillation Counter

Protocol:

  • Receptor Preparation: Prepare cell membranes from a suitable source and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [¹²⁵I]ET-1 + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + [¹²⁵I]ET-1 + high concentration of unlabeled ET-1.

    • Competition: Receptor membranes + [¹²⁵I]ET-1 + increasing concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

GPR40 Functional Assay (Calcium Flux)

This assay measures the ability of a test compound to activate GPR40, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.

Materials:

  • Cells: A mammalian cell line stably expressing human GPR40 (e.g., CHO or HEK293 cells).

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound or its derivatives.

  • Reference Agonist: A known GPR40 agonist (e.g., GW9508).

  • Fluorescence Plate Reader: Capable of kinetic reading and automated liquid handling.

Protocol:

  • Cell Plating: Plate the GPR40-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[10]

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.

    • The instrument then automatically adds the test compound or reference agonist to the wells.

    • Continue to record the fluorescence intensity every second for a total of 120-180 seconds to capture the calcium transient.[10]

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

PPARα Competitive Binding Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to quantify the binding of a test compound to the PPARα ligand-binding domain (LBD).

Materials:

  • PPARα-LBD: Recombinant GST-tagged human PPARα-LBD.

  • Terbium-labeled anti-GST antibody.

  • Fluorescent Ligand: Fluormone™ Pan-PPAR Green or a similar fluorescent PPARα ligand.

  • Test Compound: this compound or its derivatives.

  • Reference Compound: A known PPARα ligand (e.g., fenofibric acid).

  • TR-FRET enabled microplate reader.

Protocol:

  • Assay Setup: In a microplate, combine the GST-hPPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent PPARα ligand.

  • Compound Addition: Add increasing concentrations of the test compound or reference compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow for binding equilibrium.[6]

  • Measurement: Measure the TR-FRET signal using a microplate reader, typically by reading the emission at two wavelengths (e.g., 518 nm for the acceptor and 488 nm for the donor).[6]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., 518 nm / 488 nm).

    • A decrease in the FRET ratio indicates displacement of the fluorescent ligand by the test compound.

    • Plot the FRET ratio against the log concentration of the test compound to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_et Endothelin Receptor Binding Assay cluster_gpr40 GPR40 Calcium Flux Assay cluster_ppar PPARα TR-FRET Binding Assay et_prep Receptor Membrane Preparation et_setup Assay Plate Setup (Total, NSB, Competition) et_prep->et_setup et_incubate Incubation et_setup->et_incubate et_filter Filtration et_incubate->et_filter et_count Scintillation Counting et_filter->et_count et_analyze Data Analysis (IC50/Ki) et_count->et_analyze gpr40_plate Plate GPR40-expressing Cells gpr40_dye Calcium Dye Loading gpr40_plate->gpr40_dye gpr40_read Fluorescence Reading (Baseline + Post-injection) gpr40_dye->gpr40_read gpr40_analyze Data Analysis (EC50) gpr40_read->gpr40_analyze ppar_setup Assay Plate Setup (Receptor, Antibody, Probe) ppar_add Add Test Compound ppar_setup->ppar_add ppar_incubate Incubation ppar_add->ppar_incubate ppar_read TR-FRET Reading ppar_incubate->ppar_read ppar_analyze Data Analysis (IC50) ppar_read->ppar_analyze

Caption: Experimental workflows for receptor binding and functional assays.

signaling_pathways cluster_gpr40 GPR40 Signaling Pathway cluster_ppar PPARα Signaling Pathway gpr40_ligand This compound (or analog) gpr40_receptor GPR40 gpr40_ligand->gpr40_receptor gpr40_gq Gαq gpr40_receptor->gpr40_gq gpr40_plc PLC gpr40_gq->gpr40_plc gpr40_pip2 PIP2 gpr40_plc->gpr40_pip2 hydrolyzes gpr40_ip3 IP3 gpr40_pip2->gpr40_ip3 gpr40_dag DAG gpr40_pip2->gpr40_dag gpr40_er ER gpr40_ip3->gpr40_er binds to receptor on gpr40_ca ↑ [Ca²⁺]i gpr40_er->gpr40_ca releases ppar_ligand This compound (or analog) ppar_receptor PPARα ppar_ligand->ppar_receptor binds in nucleus ppar_dimer PPARα/RXR Heterodimer ppar_receptor->ppar_dimer ppar_rxr RXR ppar_rxr->ppar_dimer ppar_ppre PPRE (in target gene promoter) ppar_dimer->ppar_ppre binds to ppar_transcription Modulation of Gene Transcription ppar_ppre->ppar_transcription

Caption: Simplified signaling pathways for GPR40 and PPARα.

References

Comparative Cytotoxicity of Phenoxyalkanoic Acid Derivatives: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic properties of phenoxyalkanoic acid derivatives, with a focus on phenoxyacetic and phenoxyacetamide analogues due to the limited availability of direct comparative studies on phenoxybutanoic acid derivatives in the public domain. The data and protocols presented are compiled from various scientific studies to provide a valuable resource for the evaluation of these compounds in the context of anticancer research and drug development.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various phenoxyalkanoic acid derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing cytotoxic potency. The following tables summarize the IC50 values for several phenoxyacetic and phenoxyacetamide derivatives, offering a basis for comparative analysis of their anti-cancer activity.

CompoundCell LineIC50 (µM)Reference
Phenoxyacetamide Derivatives
Compound IHepG2 (Liver Cancer)1.43[1]
Compound IIHepG2 (Liver Cancer)6.52[1]
5-Fluorouracil (Control)HepG2 (Liver Cancer)5.32[1]
Compound IMCF-7 (Breast Cancer)> 100[1]
Compound IIMCF-7 (Breast Cancer)> 100[1]
5-Fluorouracil (Control)MCF-7 (Breast Cancer)10.51[1]
Phenoxyacetic Acid Derivatives
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)6.9[1]
5-Fluorouracil (Control)HepG2 (Liver Cancer)8.3[1]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic potential of a compound.

MTT Assay for Cytotoxicity Assessment

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.[3]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of phenoxyalkanoic acid derivatives often involve the induction of apoptosis, or programmed cell death. One study on a phenoxyacetamide derivative (Compound I) demonstrated its ability to induce apoptosis in HepG2 cells, as evidenced by an increase in Annexin V-positive cells.[1] This suggests the involvement of pathways that regulate apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with Phenoxyalkanoic Acid Derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 1.5-4h add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway compound Phenoxyalkanoic Acid Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion Disrupts membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Phenoxybutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-phenoxybutanoic acid, a compound that requires careful management to mitigate potential environmental and safety risks. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shield.To protect against splashes and eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Protective Clothing Laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Disposal Protocol: Neutralization of this compound

The recommended method for the disposal of this compound is through neutralization, which renders the compound less hazardous. This process should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.

Experimental Protocol for Neutralization:

  • Preparation:

    • Carefully measure the quantity of this compound waste to be neutralized.

    • Prepare a neutralizing solution. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic and difficult to control.

  • Dilution:

    • If the this compound waste is concentrated, slowly dilute it with water in a large, appropriate chemical waste container. This helps to manage the heat generated during neutralization.

  • Neutralization:

    • Place the container with the diluted acid waste in a larger secondary container or an ice bath to dissipate any heat generated.

    • Slowly and carefully add the neutralizing solution to the acidic waste while stirring continuously. Be cautious of potential foaming or gas evolution (carbon dioxide).

  • pH Monitoring:

    • Periodically, and after each addition of the neutralizing agent, check the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue adding the neutralizing solution until the pH of the waste is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water. However, it is imperative to consult and adhere to your institution's and local environmental regulations for final disposal.

    • Some regulations may require the neutralized solution to be collected by a licensed chemical waste disposal service.[2][3][4]

  • Decontamination:

    • Thoroughly rinse all equipment used in the neutralization process with water. This rinsate should also be checked for neutral pH before disposal.

    • Dispose of any contaminated PPE as hazardous waste according to your institution's guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste assess_hazards Assess Hazards and Don Appropriate PPE start->assess_hazards select_disposal Select Disposal Method assess_hazards->select_disposal neutralization Neutralization Protocol select_disposal->neutralization Neutralization is Permitted licensed_disposal Dispose via Licensed Waste Contractor select_disposal->licensed_disposal Direct Disposal Required prepare_neutralizing_agent Prepare 5-10% Sodium Bicarbonate or Carbonate Solution neutralization->prepare_neutralizing_agent end End licensed_disposal->end dilute_acid Dilute Acid Waste with Water prepare_neutralizing_agent->dilute_acid add_base Slowly Add Base and Stir dilute_acid->add_base monitor_ph Monitor pH (Target: 6.0-8.0) add_base->monitor_ph check_ph pH Neutral? monitor_ph->check_ph check_ph->add_base No final_disposal Dispose According to Institutional and Local Regulations check_ph->final_disposal Yes final_disposal->end

Caption: A flowchart outlining the decision-making and procedural steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Phenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Phenoxybutanoic acid, designed for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and general best practices for laboratory chemical safety.

Hazard Summary

This compound and similar compounds are categorized as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2]

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] A face shield may be worn in addition to goggles for splash protection.[4][5]
Hand Protection Chemical-resistant glovesInspect gloves for integrity before use.[6][1] Follow manufacturer's guidance on permeability and breakthrough times.
Body Protection Lab coat, coveralls, or chemical-resistant suitWear appropriate protective clothing to prevent skin exposure.[1][2][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities or in case of insufficient ventilation.[1]For emergencies or large-scale use, a self-contained breathing apparatus (SCBA) may be necessary.[5][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[6][2][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][1]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid breathing dust, fumes, or vapors.[6][2]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the material.[6][1][2]

  • Do not eat, drink, or smoke in the handling area.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6][1][2]

  • Keep the container tightly closed when not in use.[6][1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6][1][2] Remove contact lenses if present and easy to do.[6][1][2] Seek immediate medical attention.[6][1][2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][1][2][9] If skin irritation persists, get medical attention.[2][9]
Inhalation Move the exposed person to fresh air at once.[6][1][2][9] If breathing is difficult or has stopped, provide artificial respiration.[1][10] Seek medical attention if you feel unwell.[6][1][2]
Ingestion Do NOT induce vomiting.[6][2] Clean mouth with water and drink plenty of water or milk afterwards.[6][1][2] Never give anything by mouth to an unconscious person.[6][2] Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Characterize the waste as hazardous chemical waste.

  • Do not mix with other waste streams, especially incompatible chemicals.[11]

2. Containerization and Labeling:

  • Collect waste in a compatible, properly sealed, and labeled container.[11][12] The label should clearly identify the contents as "Hazardous Waste: this compound".

3. Neutralization (for small spills):

  • For small acid spills, neutralization can be performed by trained personnel.

  • Slowly add a weak base like sodium bicarbonate to the acid solution with stirring.[12]

  • Monitor the pH until it is neutral (between 5.5 and 9.0).[13]

  • This procedure should be carried out in a fume hood with appropriate PPE.[13]

4. Final Disposal:

  • Dispose of the chemical waste through an approved and licensed waste disposal company.[6][1][2][11]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][3]

  • Do not dispose of down the drain or in general garbage.[3][11]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Access to Eyewash & Safety Shower prep_setup->prep_emergency handle_weigh Weigh/Measure Chemical prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash storage Store in a Cool, Dry, Well-Ventilated Area post_wash->storage disposal Dispose of Waste via Approved Channels

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Phenoxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.